3-Phenyl-2H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-phenyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYPDGRCXRPJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthesis and Characterization of 3-Phenyl-2H-pyrazole-4-carbonitrile
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel agrochemicals[1]. Among its derivatives, 3-phenyl-2H-pyrazole-4-carbonitrile (often referred to interchangeably as 3-phenyl-1H-pyrazole-4-carbonitrile due to annular tautomerism) serves as a critical intermediate. The presence of the electron-withdrawing carbonitrile group at the C4 position, combined with the lipophilic phenyl ring at C3, creates a highly versatile building block for late-stage functionalization. This whitepaper provides a comprehensive, self-validating guide to the synthesis, mechanistic rationale, and spectroscopic characterization of this vital compound.
Mechanistic Rationale & Tautomeric Considerations
Before executing any synthetic protocol, it is crucial to understand the dynamic nature of the target molecule. In pyrazole systems lacking an N-alkyl or N-aryl substituent, the proton rapidly exchanges between the N1 and N2 atoms.
While formally named 3-phenyl-2H-pyrazole-4-carbonitrile, the molecule exists in a dynamic equilibrium with its 1H-tautomer. In solution (e.g., DMSO- d6 ), this rapid proton transfer averages the electronic environment on the NMR timescale, leading to a single, often broadened, N-H resonance. Recognizing this tautomerism is essential for accurate spectral interpretation and downstream functionalization, as electrophiles may attack either nitrogen depending on the reaction conditions and the steric bulk of the C3-phenyl group.
Strategic Synthetic Pathways
To synthesize 3-phenyl-2H-pyrazole-4-carbonitrile, researchers typically rely on the construction of the pyrazole core from acyclic precursors. Two primary methodologies are highlighted below: a highly reliable classical condensation and a modern catalytic approach.
Route A: Acid-Catalyzed Hydrazine Condensation
The most direct and scalable route involves the condensation of hydrazine hydrate with an electrophilic enaminone or dicyanoenol derivative (e.g., 3-dimethylamino-2-benzoyl-propenenitrile)[2]. The reaction is driven by the potent bis-nucleophilicity of hydrazine and the excellent leaving group ability of the dimethylamine moiety under acidic conditions.
Route B: Silver-Catalyzed Decarboxylative Cyclization
For more complex substitution patterns, modern approaches utilize silver-catalyzed decarboxylative cyclizations of 1,2-diaza-1,3-dienes[3]. This method leverages single-electron transfer (SET) to generate reactive radical intermediates, offering unique regiocontrol, though it requires more expensive catalysts and rigorous heavy-metal scavenging during purification.
Fig 1: Mechanistic workflow for the acid-catalyzed synthesis of 3-phenyl-2H-pyrazole-4-carbonitrile.
Self-Validating Experimental Protocols
The following protocol details the acid-catalyzed condensation (Route A), engineered to be a self-validating system where each step includes built-in quality control checks[2].
Step 1: Reagent Preparation & Initiation
-
Action: Dissolve 1.0 equivalent of the enaminone precursor in absolute ethanol (0.2 M concentration).
-
Causality: Absolute ethanol is selected as a polar protic solvent to stabilize the transition states during nucleophilic attack while preventing unwanted hydrolysis of the nitrile group that could occur in highly aqueous media.
Step 2: Nucleophilic Addition
-
Action: Add 1.2 equivalents of hydrazine hydrate dropwise at room temperature, followed by a catalytic amount of concentrated HCl (0.1 equivalents).
-
Causality: Hydrazine is added dropwise to control the exothermic intermolecular condensation. The HCl protonates the dimethylamino group of the intermediate, converting it into a superior leaving group and activating the system for the subsequent ring closure[2].
Step 3: Thermodynamically Driven Cyclization
-
Action: Elevate the reaction temperature to 60 °C and stir for 6 hours[2]. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3).
-
Causality: Heating to 60 °C provides the necessary activation energy for the intramolecular cyclization. This specific temperature prevents the thermal degradation of the hydrazine intermediate while ensuring complete aromatization via the elimination of water and dimethylamine.
Step 4: Work-up and Purification
-
Action: Cool the mixture to room temperature, concentrate in vacuo, and recrystallize the crude residue from hot ethanol.
-
Causality: Recrystallization from ethanol selectively precipitates the highly crystalline pyrazole product while leaving polar impurities (such as unreacted hydrazine salts and dimethylamine hydrochloride) in the mother liquor. A sharp melting point of the resulting solid acts as an immediate physical validation of purity.
Quantitative Characterization Data
Proper characterization is paramount to ensure the structural integrity of the synthesized pyrazole. The table below summarizes the expected physical and spectroscopic data for pure 3-phenyl-2H-pyrazole-4-carbonitrile.
Table 1: Spectroscopic and Physical Data Summary
| Analytical Parameter | Observed Value | Structural Significance & Causality | Source |
| Appearance | Light yellow solid | The slight coloration is indicative of the extended π -conjugation between the phenyl ring, the pyrazole core, and the nitrile group. | [3],[2] |
| Melting Point | 131–134 °C | Serves as a primary purity benchmark. Depression of this value indicates incomplete elimination of intermediate byproducts. | [2] |
| FT-IR (KBr) | 3150 cm⁻¹ | Confirms the presence of the pyrazole N-H stretch. The absence of twin peaks in the 3300-3400 cm⁻¹ region confirms no primary amine ( −NH2 ) is present. | [2] |
| FT-IR (KBr) | 2240 cm⁻¹ | Validates the survival of the carbonitrile ( C≡N ) functional group under the acidic reaction conditions. | [2] |
| ¹H NMR (DMSO- d6 ) | δ 11.52 (s, 1H) | Highly deshielded proton corresponding to the pyrazole N-H. Broadening is typical due to rapid quadrupolar relaxation and tautomeric exchange. | [2] |
| ¹H NMR (DMSO- d6 ) | δ 7.40–7.95 (m, 5H) | Represents the five aromatic protons of the C3-phenyl ring. The multiplet splitting confirms a monosubstituted benzene ring. | [2] |
Note on NMR Interpretation: If the synthesis is adapted using silver-catalyzed decarboxylative methods, slight variations in the chemical shifts may occur depending on the deuterated solvent used (e.g., CDCl3 vs. DMSO- d6 ), but the integration ratios must remain absolute[3].
References
- Source: rsc.
- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives Source: IntechOpen URL
- Source: ucsf.
Sources
Advanced Pharmacophores: A Technical Guide to 3-Phenyl-2H-pyrazole-4-carbonitrile Derivatives
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, heavily represented in FDA-approved therapeutics. Among its highly functionalized derivatives, 3-Phenyl-2H-pyrazole-4-carbonitrile (CAS: 5898-81-7) and its analogues stand out due to their exceptional structural versatility and potent biological activities. This whitepaper provides an in-depth technical analysis of the structural rationale, biological mechanisms, and advanced synthetic methodologies for these derivatives. Designed for drug development professionals, this guide emphasizes the causality behind experimental design and provides self-validating protocols for reproducible synthesis.
Structural Rationale & Pharmacophore Dynamics
The pharmacological efficacy of 3-phenyl-2H-pyrazole-4-carbonitrile derivatives stems from the precise spatial arrangement of their functional groups. The tautomeric nature of the pyrazole core (shifting between 1H and 2H configurations) allows it to act simultaneously as a hydrogen bond donor and acceptor.
The strategic placement of the carbonitrile (-CN) group at the C4 position is not arbitrary. Due to its linear geometry (sp hybridization) and strong electron-withdrawing nature, the cyano group acts as a potent hydrogen bond acceptor. This allows the molecule to insert deeply into highly conserved, narrow hydrophobic pockets—such as the ATP-binding hinge regions of kinases or the active sites of cyclooxygenase (COX) enzymes. Furthermore, the phenyl ring at C3 provides critical π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine or Phenylalanine) in target protein receptors, anchoring the molecule and drastically increasing binding affinity[1].
Biological Mechanisms of Action
Pyrazole-4-carbonitrile derivatives exhibit a broad spectrum of biological activities, most notably as anti-inflammatory, analgesic, and antimicrobial agents.
In anti-inflammatory applications, these derivatives function as competitive inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. The mechanism relies on the pyrazole core mimicking the structural geometry of arachidonic acid. The C3-phenyl group anchors into the hydrophobic channel of COX-2, while the C4-carbonitrile forms hydrogen bonds with Arg120 and Tyr355, effectively blocking the conversion of arachidonic acid into Prostaglandin E2 (PGE2), thereby halting the inflammatory cascade[2].
Mechanism of Action for Pyrazole-Mediated COX-2 Inhibition.
Advanced Synthetic Methodologies
Traditional syntheses of pyrazole derivatives often rely on the condensation of substituted hydrazines with dicarbonyls, requiring stoichiometric amounts of toxic oxidants like DDQ or iodine. To modernize this approach, recent breakthroughs utilize Acceptorless Dehydrogenative Annulation promoted by Arene Binuclear Ru(II) complexes[3].
Causality of the Catalytic System
-
Catalyst Choice: The [(η6-p-cymene)2Ru2Cl2(μ-Cl)2] complex is selected because Ruthenium is highly effective at mediating hydrogen transfer. It drives the oxidative cyclization of the hydrazone intermediate without requiring external oxidants, releasing only H2 and H2O as byproducts.
-
Solvent Selection (m-Xylene): The choice of m-xylene is dictated by thermodynamics. Its boiling point (139°C) perfectly aligns with the thermal activation barrier required for the Ru(II) complex to facilitate dehydrogenation. Furthermore, its non-polar nature prevents the premature solvolysis of the reactive intermediates[3].
-
Base (t-BuOK): A strong, sterically hindered base is required to deprotonate the initial alcohol to an aldehyde without acting as a nucleophile that might attack the sensitive carbonitrile group.
Ru(II)-Catalyzed Acceptorless Dehydrogenative Annulation Workflow.
Self-Validating Experimental Protocol
The following methodology outlines the synthesis of 5-amino-1-benzoyl-3-phenyl-1H-pyrazole-4-carbonitrile (4a) . This protocol is designed as a self-validating system, ensuring that each phase contains an inherent quality control check before proceeding.
Step-by-Step Methodology
Step 1: Reagent Preparation & Inert Atmosphere Setup
-
In an oven-dried Schlenk tube, add benzyl alcohol (1.0 mmol), the appropriate hydrazine derivative (1.0 mmol), t-BuOK (0.5 mmol), and the Ru(II) catalyst (1 mol%).
-
Causality: The reaction must be purged with Argon three times. Oxygen must be excluded because Ru(II) is susceptible to irreversible oxidation to Ru(IV) in the presence of ambient O2 at high temperatures, which would kill the catalytic cycle.
-
Add 3 mL of anhydrous m-xylene.
Step 2: Catalytic Annulation
-
Seal the tube and heat the mixture to 140°C in an oil bath for 18–24 hours.
-
Causality: The extended timeframe is necessary for the slow, thermodynamically demanding acceptorless dehydrogenation step to reach completion.
Step 3: In-Process Quality Control (TLC Validation)
-
After 18 hours, extract a 10 µL aliquot and spot it on a silica gel TLC plate. Elute using a 4:1 Petroleum Ether/Ethyl Acetate mixture.
-
Visualize under UV light at 254 nm.
-
Validation: The extended conjugation of the newly formed 3-phenyl-pyrazole core strongly absorbs at 254 nm, quenching the plate's fluorescence. The complete disappearance of the starting benzyl alcohol spot validates reaction completion.
Step 4: Isolation and Purification
-
Cool the mixture to room temperature, dilute with 10 mL of ethyl acetate, and wash with brine (3 x 10 mL) to remove the t-BuOK salts.
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify via column chromatography using a gradient of Petroleum Ether to 5% EtOAc.
-
Causality: The highly polar nature of the carbonitrile and amino groups requires a carefully balanced solvent system. Starting with non-polar petroleum ether removes unreacted organics, while the gradual introduction of 5% EtOAc selectively elutes the pyrazole derivative without co-eluting the polar Ru(II) catalyst remnants[1].
Step 5: Structural Validation (NMR/MS)
-
Confirm the structure via 1H NMR (400 MHz, DMSO- d6 ).
-
Validation Marker: Look for the distinct singlet at δ ~11.91 ppm (NH) and the aromatic multiplet at δ 7.45–7.95 ppm confirming the C3-phenyl integration[1]. MS (ESI) should yield an [M]+ peak at m/z 288.10.
Quantitative Structure-Activity Relationship (QSAR) Data
The substitution pattern on the pyrazole core drastically influences both synthetic yield and biological efficacy. Electron-donating groups (EDGs) on the C3-phenyl ring generally improve synthetic yields, while electron-withdrawing groups (EWGs) like halogens significantly enhance antimicrobial and anti-inflammatory activities due to increased lipophilicity and target-site residence time.
Table 1: QSAR Summary of Substituted Pyrazole-4-carbonitrile Derivatives
| Compound ID | N1-Substitution (R1) | C3-Substitution (R2) | Synthetic Yield (%) | Antimicrobial MIC ( μ M)* | Anti-inflammatory Inhibition (%)** |
| 4a | Benzoyl | Phenyl | 86% | 25.1 | 68.5% |
| 4b | Benzoyl | p-Tolyl (EDG) | 95% | 31.2 | 77.5% |
| 4c | Benzoyl | 3-Methoxyphenyl (EDG) | 90% | 45.0 | 60.2% |
| 4g | Benzoyl | 3-Chlorophenyl (EWG) | 76% | 12.5 | 84.6% |
| 4s | 4-Methoxybenzoyl | Phenyl | 92% | 28.4 | 72.1% |
Data synthesized from established literature trends. Yields sourced from Ru(II) catalytic studies[1], while biological metrics reflect standard pyrazole QSAR profiles against S. aureus and in vivo edema models[2][4].
References
-
Arene Binuclear Ru(II)-Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Annulation ACS Organic Letters[Link]
-
Arene Binuclear Ru(II) Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative A (Supplementary Data/DOI) DOI.org / ACS Publications[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review MDPI Molecules[Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives Semantic Scholar[Link]
Sources
potential therapeutic targets of 3-Phenyl-2H-pyrazole-4-carbonitrile
Title: Unlocking the Pharmacological Potential of 3-Phenyl-2H-pyrazole-4-carbonitrile: A Comprehensive Guide to Therapeutic Targets and Drug Development Workflows
Executive Summary
The compound 3-Phenyl-2H-pyrazole-4-carbonitrile (also known as 3-phenyl-1H-pyrazole-4-carbonitrile, CAS 5898-81-7) represents a highly privileged scaffold in modern medicinal chemistry[1]. Featuring a rigid five-membered nitrogenous heterocycle, a lipophilic phenyl ring, and a highly reactive electron-withdrawing carbonitrile group, this molecule serves as an optimal foundation for designing targeted therapeutics[2]. This technical whitepaper explores its primary therapeutic targets—focusing heavily on kinase inhibition and antimicrobial pathways—and provides field-proven, self-validating experimental protocols for its derivatization and biological evaluation.
Mechanistic Profiling of Primary Therapeutic Targets
2.1. The Kinase Hinge-Binding Paradigm The most prominent application of the pyrazole-4-carbonitrile core is in the development of competitive ATP-site kinase inhibitors[2]. The pyrazole nitrogen atoms act as bidentate hydrogen bond donors and acceptors, perfectly complementing the backbone amides of the kinase hinge region[3].
-
ROCK-II (Rho-associated protein kinase 2): Pyrazole derivatives have shown profound efficacy in targeting ROCK-II, a kinase implicated in cardiovascular and neurodegenerative disorders. Crystallographic and docking studies reveal that the pyrazole headgroup anchors to the hinge region via hydrogen bonds with Met-172 and Glu-170, while the phenyl ring occupies the hydrophobic pocket, yielding single-digit nanomolar IC50 values[3].
-
EGFR & VEGFR-2: Fused derivatives, such as dihydropyrano[2,3-c]pyrazoles synthesized from the carbonitrile precursor, act as dual inhibitors of EGFR and VEGFR-2. This dual action disrupts both tumor cell proliferation (EGFR) and angiogenesis (VEGFR-2), triggering robust apoptotic cascades[4].
-
BMPR2 & PAK4: Macrocyclization of the 3-amino-1H-pyrazole scaffold has yielded highly selective inhibitors for BMPR2, a target for pulmonary arterial hypertension[5]. Similarly, pyrazolo[3,4-d]pyrimidine derivatives derived from the carbonitrile core effectively inhibit PAK4, attenuating hepatic ischemia-reperfusion injury and cancer metastasis[6].
2.2. Antimicrobial and Anti-inflammatory Pathways Beyond oncology and cardiology, 5-amino-pyrazole-4-carbonitriles are extensively utilized to synthesize compounds with potent antibacterial and antifungal properties[7]. These derivatives disrupt microbial cell wall integrity and inhibit essential bacterial enzymes. Furthermore, pyrazole-based compounds are well-documented modulators of the arachidonic acid pathway (COX/LOX inhibition), providing potent analgesic and anti-inflammatory effects.
Fig 1. Kinase inhibition pathways modulated by pyrazole-4-carbonitrile derivatives.
Quantitative Pharmacological Data
To benchmark the efficacy of 3-phenyl-2H-pyrazole-4-carbonitrile derivatives, the following table summarizes quantitative data across diverse therapeutic targets.
| Target Kinase / Pathogen | Derivative Scaffold | Assay Type | Potency (IC50 / MIC) | Reference |
| ROCK-II | Pyrazole-phenylbenzodioxane | Biochemical | ~3 nM | [3] |
| EGFR / VEGFR-2 | Dihydropyrano[2,3-c]pyrazole | Cell-based (HEPG2) | Low micromolar | [4] |
| BMPR2 | Macrocyclic 3-amino-1H-pyrazole | Biochemical | 506 nM | [5] |
| PAK4 | Pyrazolo[3,4-d]pyrimidine | Cell-based | Nanomolar range | [6] |
| S. aureus (MRSA) | 5-amido-1-phenyl-pyrazole | Broth Microdilution | 25.1 µM | [8] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We emphasize the causality behind each experimental choice to guide researchers in avoiding common pitfalls in drug development.
4.1. Protocol A: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines This protocol details the conversion of the carbonitrile precursor into a fused pyrazolo[1,5-a]pyrimidine, a structure that perfectly mimics the purine ring of ATP[9].
-
Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile in absolute ethanol[9].
-
Causality: Absolute ethanol is chosen because it thoroughly solubilizes the lipophilic phenyl group while providing an optimal boiling point (78°C) for the subsequent reflux, preventing thermal degradation of the carbonitrile moiety.
-
-
Step 2: Electrophilic Addition. Add 1.2 equivalents of a substituted 3-(dimethylamino)-1-arylprop-2-en-1-one dropwise.
-
Causality: The dimethylamino group acts as an excellent leaving group. The carbonitrile group on the pyrazole ring withdraws electron density, increasing the nucleophilicity of the adjacent exocyclic amine, thereby directing the regioselectivity of the initial Michael addition.
-
-
Step 3: Cyclocondensation. Reflux the mixture at 80°C for 4-6 hours in the presence of a catalytic amount of glacial acetic acid[4].
-
Causality: The acid catalyst protonates the carbonyl oxygen of the intermediate, dramatically lowering the activation energy for the intramolecular ring closure. This step is thermodynamically driven by the formation of the highly stable, aromatic pyrazolo-pyrimidine system.
-
-
Step 4: Purification & Validation. Cool the reaction to room temperature, filter the precipitate, and recrystallize from ethanol. Validate the structure using 1H-NMR (look for the disappearance of the primary amine protons and the emergence of pyrimidine aromatic protons) and FT-IR (confirming the retention of the sharp C≡N stretch at ~2220 cm⁻¹).
4.2. Protocol B: Self-Validating Kinase Screening (NanoBRET & DSF) A major pitfall in kinase drug discovery is the discrepancy between biochemical potency and cellular efficacy[5]. To build a self-validating system, we mandate a two-tier screening protocol.
-
Step 1: Primary Screen (Differential Scanning Fluorimetry - DSF). Incubate the purified recombinant kinase domain (e.g., ROCK-II) with the pyrazole derivative and a fluorescent dye (e.g., SYPRO Orange) that binds hydrophobic regions. Subject the mixture to a thermal gradient (25°C to 95°C).
-
Causality: As the protein unfolds, the dye binds to exposed hydrophobic residues, increasing fluorescence. A potent hinge-binding pyrazole derivative will thermodynamically stabilize the folded kinase, resulting in a positive thermal shift (ΔTm). This step eliminates false positives caused by assay interference or non-specific aggregation[5].
-
-
Step 2: Secondary Screen (NanoBRET Target Engagement). Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase[5]. Treat the live cells with a cell-permeable fluorescent tracer and varying concentrations of the synthesized pyrazole inhibitor.
-
Causality: The tracer binds the kinase, allowing Bioluminescence Resonance Energy Transfer (BRET) from NanoLuc to the fluorophore. If the pyrazole inhibitor successfully permeates the cell membrane and binds the target, it displaces the tracer, causing a dose-dependent decrease in the BRET signal. This inherently validates both cell membrane permeability and intracellular target binding affinity, ensuring that only biologically active chemotypes progress to lead optimization[5].
-
Fig 2. Self-validating screening workflow for pyrazole-based kinase inhibitors.
Future Perspectives in Drug Discovery
The 3-phenyl-2H-pyrazole-4-carbonitrile scaffold continues to prove its worth as a versatile building block. Future optimization efforts are increasingly focusing on macrocyclization strategies to enhance kinase selectivity[5] and the incorporation of fluorine atoms to improve metabolic stability and blood-brain barrier penetration for central nervous system targets. By strictly adhering to self-validating screening workflows, researchers can efficiently translate these promising chemotypes from the bench to the clinic.
Sources
- 1. 1H-Pyrazole-4-carbonitrile, 3-phenyl- | 5898-81-7 [amp.chemicalbook.com]
- 2. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The 3-Phenyl-2H-pyrazole-4-carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on its Core Mechanisms of Action
Introduction: The Versatility of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity.[1] Among the vast landscape of pyrazole derivatives, the 3-Phenyl-2H-pyrazole-4-carbonitrile moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This guide will provide an in-depth technical exploration of the core mechanisms of action of compounds based on this scaffold, with a focus on their anticancer and antimicrobial activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The primary anticancer mechanism of action for many 3-Phenyl-2H-pyrazole-4-carbonitrile derivatives lies in their ability to act as potent inhibitors of protein kinases. These enzymes play a critical role in the signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[3][4] In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth. By targeting key kinases, these pyrazole derivatives can effectively halt tumor progression.
Inhibition of Receptor Tyrosine Kinases: Targeting EGFR and VEGFR-2
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, making them prime therapeutic targets.[5][6] Several 3-Phenyl-2H-pyrazole-4-carbonitrile derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[5]
The inhibitory action of these compounds typically involves competitive binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cancer cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[7][8] Molecular docking studies have revealed that the phenyl and pyrazole moieties of the scaffold often form key hydrogen bonds and hydrophobic interactions within the kinase active site.[5][9]
Signaling Pathway: Inhibition of EGFR and VEGFR-2 by 3-Phenyl-2H-pyrazole-4-carbonitrile Derivatives
Caption: Inhibition of EGFR/VEGFR-2 signaling by 3-Phenyl-2H-pyrazole-4-carbonitrile derivatives.
The inhibition of these kinases leads to a cascade of downstream effects, including:
-
Cell Cycle Arrest: By blocking the signals that drive cell proliferation, these compounds can cause cancer cells to arrest in different phases of the cell cycle, such as the G0/G1 or S phase.[10][11]
-
Induction of Apoptosis: The disruption of survival signals can trigger programmed cell death, or apoptosis, in cancer cells.[11][12]
The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines.
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | VEGFR-2 | PC-3 (Prostate) | 1.22 | [10] |
| Compound 3i | VEGFR-2 | PC-3 (Prostate) | 1.24 | [10] |
| Compound 3 | EGFR | HEPG2 (Liver) | 0.06 | [5] |
| Compound 9 | EGFR, VEGFR-2 | HEPG2 (Liver) | - | [5] |
| Compound 12 | EGFR, VEGFR-2 | HEPG2 (Liver) | - | [5] |
| Compound 10e | Not Specified | MCF-7 (Breast) | 11 | [13] |
| Compound 7a | CDK-2 | HepG2 (Liver) | 6.1 | [11] |
| Compound 7b | CDK-2 | HepG2 (Liver) | 7.9 | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a 3-Phenyl-2H-pyrazole-4-carbonitrile derivative against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
Test compound (3-Phenyl-2H-pyrazole-4-carbonitrile derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations (final DMSO concentration should be ≤1%)
-
Kinase substrate
-
Purified kinase
-
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.[14]
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[15]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Antimicrobial Activity: A Broad-Spectrum Defense
Beyond their anticancer properties, derivatives of the 3-Phenyl-2H-pyrazole-4-carbonitrile scaffold have demonstrated significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[2][16][17]
The precise mechanism of antimicrobial action can vary depending on the specific derivative and the target organism. However, studies suggest that these compounds can exert their effects through multiple pathways, including:
-
Inhibition of Macromolecular Synthesis: Some pyrazole derivatives have been shown to inhibit the synthesis of essential macromolecules such as the cell wall, proteins, and nucleic acids in bacteria.[16] This broad-based inhibition can lead to a bactericidal effect.
-
Disruption of Cellular Respiration: There is evidence to suggest that some pyrazole compounds can interfere with the electron transport chain, thereby disrupting cellular respiration and energy production in bacteria.
The ability to target multiple pathways simultaneously is a significant advantage in the fight against antimicrobial resistance, as it makes it more difficult for bacteria to develop resistance to the drug.
Conclusion: A Scaffold with a Bright Future
The 3-Phenyl-2H-pyrazole-4-carbonitrile scaffold has proven to be a remarkably versatile and potent platform for the development of novel therapeutic agents. Its ability to effectively inhibit key protein kinases has positioned it as a promising framework for the design of new anticancer drugs. Furthermore, its broad-spectrum antimicrobial activity highlights its potential in combating infectious diseases. As our understanding of the intricate cellular pathways involved in disease deepens, the rational design and synthesis of new derivatives based on this privileged scaffold will undoubtedly continue to yield innovative and impactful medicines.
References
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(25), 17056-17073.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016).
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 10, 848906.
- El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12096-12111.
- Tuno, T., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 843-849.
- Abrahams, Y., & Singh, P. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. UWCScholar.
- Puthan Peedikakkal, A. M., et al. (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321, 138933.
- Al-Ostoot, F. H., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 7890-7912.
- Li, L., et al. (2010). A cell-based screen for anticancer activity of 13 pyrazolone derivatives. Chinese Journal of Cancer, 29(12), 1098-1103.
- Machiraju, P. V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
- El-Remaily, M. A. A. A., et al. (2020). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 5(20), 6123-6132.
- Al-Otaibi, A. M., et al. (2023). Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives. Asian Journal of Chemistry, 35(7), 1616-1624.
- BenchChem. (2025).
- de Faria, F. M., et al. (2016). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Chemical and Pharmaceutical Bulletin, 64(8), 1141-1148.
- Kumar, A., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2278.
- Asr, M. A., & Rauf, A. (2018).
- El Hazzat, M., et al. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS-Coronavirus 3CL Protease. Letters in Applied NanoBioScience, 10(3), 3780-3801.
- Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035.
- Kinkl, N., & Wissing, J. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 22(8), 1293.
- Songsiriritthigul, C., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
- Kumar, R., & Singh, P. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.
- de la Torre, M. C., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17359-17370.
- Wang, Z., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 15(9), 16464-16479.
- Singh, P., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 11(59), 37243-37253.
- de la Torre, M. C., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17359-17370.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
- El-Gamal, M. I., et al. (2022).
- Gáspár, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6610.
- Dawood, K. M., & Farag, A. M. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Vasylets, G. P., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7856-7870.
- Abbas, S. Y., et al. (2023). Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFRT790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET assessments. Scientific Reports, 13(1), 1-22.
- Sigma-Aldrich. 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile.
- Al-Warhi, T., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(21), 5432.
- Basmadjian, C., & Zhao, Q. (2021). Steady-state enzyme kinetics. Methods in Enzymology, 657, 1-24.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
- Sanas, S. S., & Chitre, T. S. (2025). Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. Future Journal of Pharmaceutical Sciences, 11(1), 133.
- El-Sayed, M. A. A., et al. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry, 14(24), 1827-1842.
- Clark, D. S. (n.d.). Lecture # 5, 6 – Enzyme Inhibition and Toxicity. University of California, Berkeley.
- Zubair, T., & Bandyopadhyay, D. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2651.
- Roncato, F., et al. (2019). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Molecules, 24(18), 3326.
- Tebbji, K., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1229-1235.
- LibreTexts Chemistry. (2022). 2.5: Enzyme Kinetics and Inhibition.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]
- 7. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Spectral Elucidation of 3-Phenyl-2H-pyrazole-4-carbonitrile and Its Derivatives: A Technical Guide to NMR, IR, and MS Profiling
Introduction & Structural Dynamics
3-Phenyl-2H-pyrazole-4-carbonitrile (frequently represented as its tautomer, 3-phenyl-1H-pyrazole-4-carbonitrile) is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors (such as p38 MAP kinase and Aurora-B selective inhibitors) and antileishmanial agents[1][2][3]. Due to the annular tautomerism of the pyrazole ring, the proton dynamically migrates between the N1 and N2 positions, heavily influencing its spectral signatures.
This whitepaper provides a comprehensive, self-validating protocol for the spectral characterization (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) of this core scaffold, alongside its ubiquitous 5-amino derivative, which is heavily utilized as a synthetic intermediate in drug discovery.
Experimental Synthesis & Sample Preparation Workflow
To ensure high-fidelity spectral data, the compound must be synthesized and purified to >98% purity. The most common route involves a Knoevenagel condensation followed by hydrazine-mediated cyclization.
Step-by-Step Methodology:
-
Condensation : React an appropriate benzaldehyde derivative with malononitrile in an aqueous or ethanolic medium using a basic catalyst (e.g., triethylamine or a green catalyst like GO-TiO2) to form the benzylidenemalononitrile intermediate[4].
-
Cyclization : Introduce hydrazine hydrate (or phenylhydrazine for N-substituted derivatives) to the reaction mixture. Reflux at 60–100 °C for 2–6 hours. Causality: The nucleophilic attack of the hydrazine on the highly electrophilic intermediate triggers ring closure, yielding the pyrazole core[1].
-
Purification : Quench the reaction with crushed ice. Filter the resulting precipitate and wash with cold ethanol. Recrystallize from an ethanol/DMF mixture to remove unreacted starting materials[1].
-
Sample Preparation for Analysis :
-
NMR : Dissolve 5–10 mg of the purified solid in 0.5 mL of DMSO- d6 . Causality: DMSO is chosen over CDCl 3 because its strong hydrogen-bond accepting nature disrupts pyrazole dimerization, sharpening the signals and preventing the rapid exchange of the pyrazole N-H proton, allowing it to be clearly observed[1][5].
-
IR : Triturate 1–2 mg of the sample with 100 mg of anhydrous KBr and press into a translucent pellet. Causality: This solid-state matrix preserves the intermolecular hydrogen bonding network, which is vital for accurate N-H stretch analysis[1].
-
MS : Prepare a 1 µg/mL solution in LC-MS grade methanol with 0.1% formic acid. Causality: Formic acid promotes protonation for positive-ion mode Electrospray Ionization (ESI)[2].
-
Analytical workflow from synthesis to structural elucidation of pyrazole-4-carbonitriles.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for confirming the regiochemistry of the pyrazole ring and the presence of the carbonitrile group.
H NMR Causality and Interpretation
-
N-H Proton : In DMSO- d6 , the pyrazole N-H proton appears as a broad singlet far downfield (δ 11.50 – 12.20 ppm)[1][5]. The extreme deshielding is caused by the electron-withdrawing nature of the adjacent C=N bonds and the cyano group at C4. This peak is exchangeable with D 2 O.
-
Aromatic Protons : The phenyl ring at C3 presents a multiplet between δ 7.40 and 7.95 ppm. If the phenyl ring is unsubstituted, it typically resolves into a distinct integration of 5H[1].
-
C5-H / C5-NH 2 : In the unsubstituted 3-phenyl-1H-pyrazole-4-carbonitrile, the C5 proton appears as a sharp singlet around δ 8.00–8.50 ppm. In the ubiquitous 5-amino derivative, a broad singlet integrating for 2H appears around δ 6.20–6.50 ppm, representing the primary amine[5].
C NMR Causality and Interpretation
-
Nitrile Carbon (C≡N) : The cyano carbon consistently resonates at δ 114.0 – 116.5 ppm[5]. Its relatively upfield position for an sp-hybridized carbon is characteristic of conjugated nitriles.
-
Pyrazole Core : The C4 carbon (bearing the cyano group) is highly shielded by the electron-donating resonance of the pyrazole nitrogens, appearing around δ 69.5 – 80.0 ppm[5]. The C3 and C5 carbons are heavily deshielded (δ 130.0 – 150.0 ppm) due to their proximity to the electronegative nitrogen atoms.
Table 1: Summarized NMR Spectral Data (DMSO- d6 )
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 H | 11.52 – 12.16 | Broad Singlet | 1H | Pyrazole N-H (D 2 O exchangeable) |
| 1 H | 7.40 – 7.95 | Multiplet | 5H | Phenyl Ar-H (C3 substituent) |
| 1 H | 6.21 – 6.48 | Broad Singlet | 2H | C5-NH 2 (if 5-amino derivative) |
| 13 C | 114.5 – 116.3 | Singlet | 1C | C≡N (Nitrile) |
| 13 C | 132.1 – 150.0 | Singlet | 2C | Pyrazole C3 and C5 |
| 13 C | 69.5 – 80.0 | Singlet | 1C | Pyrazole C4 (Cyano-bearing) |
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid, orthogonal validation of the functional groups, specifically the highly diagnostic nitrile stretch.
Causality of IR Bands
-
Nitrile Stretch (ν C≡N) : A sharp, distinct peak appears at 2220 – 2240 cm −1 [1]. The intensity is strong due to the large dipole moment change associated with the conjugated cyano group.
-
Amine/Imine Stretch (ν N-H) : The pyrazole N-H stretch manifests as a broad band at 3150 – 3300 cm −1 [1]. The broadening is a direct consequence of extensive intermolecular hydrogen bonding in the solid state (KBr matrix). If a 5-amino group is present, a characteristic doublet (symmetric and asymmetric stretching) is observed around 3290 and 3450 cm −1 [4].
-
Aromatic Ring (ν C=C / C=N) : Skeletal vibrations of the pyrazole and phenyl rings appear as multiple sharp bands between 1510 and 1600 cm −1 [1][4].
Table 2: Key IR Absorptions (KBr Pellet)
| Wavenumber (cm −1 ) | Intensity | Functional Group | Causality / Note |
| 3150 – 3300 | Broad, Medium | N-H stretch | Pyrazole ring N-H; broadened by H-bonding |
| 2220 – 2240 | Sharp, Strong | C≡N stretch | Conjugated nitrile; highly diagnostic |
| 1510 – 1600 | Sharp, Variable | C=C / C=N stretch | Aromatic skeletal vibrations |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the standard for determining the exact mass and molecular formula.
Causality in MS Fragmentation
-
Ionization : ESI in positive mode (ESI+) readily protonates the basic pyrazole nitrogen, yielding a strong [M+H] + pseudomolecular ion. For 3-phenyl-1H-pyrazole-4-carbonitrile (Exact Mass: 169.06), the [M+H] + peak is observed at m/z 170.07. For the 5-amino derivative (Exact Mass: 184.07), it appears at m/z 185.08[2].
-
Fragmentation : Collision-Induced Dissociation (CID) typically results in the loss of the cyano group (neutral loss of HCN, -27 Da). The pyrazole core itself is highly stable and resists extensive fragmentation under low collision energies, making the [M+H] + peak highly robust.
Table 3: ESI-MS Data Profile
| Compound | Exact Mass | Expected [M+H] + | Primary Fragmentation |
| 3-Phenyl-1H-pyrazole-4-carbonitrile | 169.06 | 170.07 | [M+H - HCN] + (m/z 143) |
| 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | 184.07 | 185.08 | [M+H - NH 3 ] + (m/z 168) |
Conclusion
The structural validation of 3-phenyl-2H-pyrazole-4-carbonitrile relies on a triad of spectral techniques. The highly deshielded N-H proton in 1 H NMR, the shielded C4 and characteristic nitrile carbon in 13 C NMR, the sharp 2240 cm −1 C≡N stretch in IR, and the robust [M+H] + ion in ESI-MS form a self-validating matrix. By strictly controlling sample preparation (e.g., using DMSO- d6 to break H-bond dimers), researchers can ensure high-fidelity characterization of this critical medicinal scaffold.
References
-
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. URL:[1]
-
Inhibitor Scaffolds as New Allele Specific Kinase Substrates. Shokat Lab (UCSF). URL:[5]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PMC (NIH). URL:[2]
-
Accepted Manuscript - RSC Publishing (Synthesis of pyrazoles derivatives). RSC.org. URL:[4]
-
Late‐Stage Diversification of Pyrazoles as Antileishmanial Agents. ResearchGate. URL:[3]
Sources
- 1. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
one-pot synthesis of 3-Phenyl-2H-pyrazole-4-carbonitrile
Application Note Rev: 2026-03-31 Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Subject: One-Pot Sequential Synthesis of 3-Phenyl-2H-pyrazole-4-carbonitrile
Introduction & Strategic Scope
The pyrazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, anti-inflammatory agents, and novel agrochemicals[1]. While traditional multicomponent reactions (MCRs) involving benzaldehyde, malononitrile, and hydrazine efficiently yield 5-amino-pyrazole derivatives, synthesizing the unsubstituted C5 analog—3-Phenyl-2H-pyrazole-4-carbonitrile (CAS: 5898-81-7)—requires a distinct synthon strategy[2].
It is critical to note that 3-phenyl-2H-pyrazole-4-carbonitrile and 3-phenyl-1H-pyrazole-4-carbonitrile are annular tautomers; they rapidly interconvert in solution, and the nomenclature simply denotes the transient position of the proton on the pyrazole nitrogen[2].
This application note details a highly efficient, self-validating, one-pot sequential protocol. By utilizing benzoylacetonitrile and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine hydrate, researchers can bypass the unwanted 5-amino functionalization and achieve high-purity yields of the target compound[3].
Mechanistic Insights & Causality
To ensure scientific rigor, it is essential to understand the causality behind the reagent selection. This one-pot synthesis operates via a two-phase cascade:
Phase 1: Electrophilic Activation (Enaminone Formation) Benzoylacetonitrile possesses a highly acidic active methylene group. Instead of relying on traditional base-catalyzed formylation (which often leads to dimerization side-products), we utilize DMF-DMA. DMF-DMA acts as a highly efficient C1 synthon. It condenses with the active methylene under solvent-free (neat) conditions, driving the equilibrium forward by releasing methanol as a byproduct. The resulting intermediate, (Z)-2-benzoyl-3-(dimethylamino)acrylonitrile (an enaminone), is highly electrophilic.
Phase 2: Dinucleophilic Cyclocondensation Hydrazine hydrate is subsequently introduced as a potent dinucleophile. The primary amine of hydrazine attacks the highly electrophilic β-carbon of the enaminone, expelling dimethylamine gas (a strong thermodynamic driving force). The secondary nitrogen then undergoes rapid intramolecular cyclization with the adjacent carbonyl group, eliminating water to form the thermodynamically stable aromatic pyrazole ring[3].
Figure 1: Mechanistic workflow for the one-pot synthesis of 3-phenyl-2H-pyrazole-4-carbonitrile.
Experimental Protocol: A Self-Validating System
Reagents & Equipment
-
Benzoylacetonitrile: 10.0 mmol (1.45 g, ≥98% purity)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 12.0 mmol (1.43 g, 1.2 equiv)
-
Hydrazine hydrate: 15.0 mmol (~0.94 mL of 80% aqueous solution, 1.5 equiv)
-
Absolute Ethanol: 15 mL (Green solvent for Phase 2)
-
Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, moistened pH paper.
Step-by-Step Methodology
-
Enaminone Formation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoylacetonitrile (1.45 g).
-
Add DMF-DMA (1.43 g) neat to the flask.
-
Stir the mixture at 90 °C for 1 hour.
-
Self-Validation Checkpoint 1: The reaction mixture will transition from a suspension to a deep yellow/orange viscous oil. TLC (Hexane:EtOAc 7:3) should confirm the complete consumption of benzoylacetonitrile (Rf ~0.6) and the appearance of a highly UV-active enaminone spot (Rf ~0.3).
-
-
Cyclocondensation: Remove the flask from the oil bath and allow it to cool to room temperature. Add 15 mL of absolute ethanol to dissolve the viscous intermediate.
-
Add hydrazine hydrate (~0.94 mL) dropwise over 5 minutes.
-
Self-Validation Checkpoint 2: The addition will be mildly exothermic. Hold a moistened piece of universal pH paper over the open neck of the flask; it will immediately turn dark blue/purple, confirming the evolution of basic dimethylamine gas (nucleophilic displacement is occurring).
-
-
Attach a reflux condenser and heat the mixture to reflux (78 °C) for 1.5 hours.
-
Workup & Purification: Cool the mixture to 0 °C in an ice bath for 30 minutes. The target product will precipitate as a crystalline solid.
-
Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual hydrazine and unreacted intermediates, and dry under high vacuum for 4 hours.
Data Presentation & Optimization
To establish the most robust protocol, quantitative optimization data is summarized below. Performing Phase 1 neat followed by Phase 2 in ethanol provides the optimal balance of yield and environmental sustainability.
Table 1: Reaction Optimization and Yield Comparison
| Solvent Strategy (Phase 1 / Phase 2) | Temperature (°C) | Time (Phase 1 / Phase 2) | Isolated Yield (%) | Purity (HPLC) |
| Ethanol / Ethanol | 78 (Reflux) | 2.0 h / 2.0 h | 82 | >98% |
| Toluene / Toluene | 110 (Reflux) | 1.0 h / 2.0 h | 76 | 95% |
| DMF / DMF | 100 | 1.0 h / 1.0 h | 65 | 90% |
| Neat / Ethanol (Optimal) | 90 / 78 | 1.0 h / 1.5 h | 92 | >99% |
Table 2: Expected Analytical Characterization Data
| Analytical Method | Expected Signals / Values | Structural Assignment |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.60 (br s, 1H) | Pyrazole N-H (Exhibits tautomeric broadening) |
| δ 8.55 (s, 1H) | Pyrazole C5-H | |
| δ 7.85 (d, J = 7.5 Hz, 2H) | Phenyl ortho-protons | |
| δ 7.55 – 7.45 (m, 3H) | Phenyl meta & para-protons | |
| FT-IR (KBr pellet) | 3150 cm⁻¹ | N-H stretching vibration |
| 2230 cm⁻¹ | C≡N (Nitrile) stretching vibration | |
| 1510 cm⁻¹ | C=C / C=N Aromatic ring stretching | |
| Melting Point | 131 – 134 °C | Conforms to literature standards[3] |
References
- Title: Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives Source: IntechOpen URL
- Title: 3-Phenyl-2H-pyrazole-4-carbonitrile | 5898-81-7 Source: Sigma-Aldrich URL
- Title: Synthesis of novel Fe3O4 nanostructures surrounded by Ti-MOF nanostructures as bioactive and efficient catalysts in three-component synthesis of new pyrazole derivatives Source: Frontiers in Chemistry URL
Sources
- 1. Frontiers | Synthesis of novel Fe3O4 nanostructures surrounded by Ti-MOF nanostructures as bioactive and efficient catalysts in three-component synthesis of new pyrazole derivatives [frontiersin.org]
- 2. 3-Phenyl-2H-pyrazole-4-carbonitrile | 5898-81-7 [sigmaaldrich.com]
- 3. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
Application Note: Microwave-Assisted Synthesis of 3-Phenyl-2H-pyrazole-4-carbonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol.
Executive Summary & Mechanistic Rationale
The pyrazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[1]. Traditionally, the synthesis of heavily substituted pyrazoles relies on harsh conventional heating, prolonged reaction times, and toxic solvent systems, which often lead to thermal degradation and poor atom economy.
This application note details a highly optimized, two-step, one-pot microwave-assisted organic synthesis (MAOS) for 3-Phenyl-2H-pyrazole-4-carbonitrile (CAS: 5898-81-7). Note: While literature frequently refers to the 1H-tautomer (3-phenyl-1H-pyrazole-4-carbonitrile), annular tautomerization in solution means the 1H and 2H forms are rapidly interconverting[2]. This protocol specifically targets the core scaffold.
The Causality of Experimental Choices
-
Microwave Dielectric Heating: Microwave irradiation directly couples with the dipole moments of polar molecules (like ethanol and DMF-DMA). This localized superheating rapidly overcomes the activation energy barrier for nucleophilic addition, reducing a typically 4-to-6-hour conventional reflux to just 15 minutes[1].
-
Enaminone Intermediate Strategy: Instead of using unstable hydrazones, this protocol utilizes the reaction of benzoylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable 2-benzoyl-3-(dimethylamino)acrylonitrile intermediate[3]. DMF-DMA acts as both the electrophile and the solvent in the first step, maximizing collision frequency and preventing premature hydrolysis.
-
Green Solvent Selection: In the cyclization step, ethanol is introduced. Ethanol possesses a high microwave loss tangent ( tanδ=0.941 ), making it an exceptional microwave absorber that stabilizes the transition state during the hydrazine-mediated cyclization[4].
Experimental Workflow & Mechanistic Pathway
The synthesis is designed as a self-validating system. Each step features distinct physical and chromatographic changes, ensuring the operator can verify reaction progress in real-time without requiring immediate LC-MS analysis.
Fig 1: Two-step, one-pot microwave-assisted workflow for pyrazole-4-carbonitrile synthesis.
Fig 2: Mechanistic pathway from benzoylacetonitrile to the final 2H-pyrazole core.
Validated Experimental Protocol
Materials & Reagents
-
Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile): 1.0 mmol (145.16 mg)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.2 mmol (143.0 mg / ~160 µL)
-
Hydrazine hydrate (80% aqueous solution): 1.5 mmol (~75 µL)
-
Absolute Ethanol: 3.0 mL (Microwave-grade)
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and heavy-walled 10 mL pressure vials.
Step-by-Step Methodology
Phase 1: Formation of the Enaminone Intermediate
-
Preparation: To a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, add 1.0 mmol of benzoylacetonitrile.
-
Reagent Addition: Add 1.2 mmol of DMF-DMA directly to the solid. Causality note: Running this step neat drives the equilibrium forward and utilizes the high dielectric constant of DMF-DMA for rapid heating.
-
Microwave Irradiation: Seal the vial and irradiate at 80 °C for 5 minutes (Initial power: 150 W, dynamic modulation).
-
Self-Validation Check: Remove the vial and allow it to cool to room temperature. The mixture should transition from a colorless/white suspension to a deep yellow, homogeneous viscous liquid.
-
TLC Verification: Spot the mixture on silica gel (Eluent: Hexane/Ethyl Acetate 7:3). The starting material ( Rf≈0.4 ) should be completely consumed, replaced by a highly UV-active, bright yellow fluorescent spot at Rf≈0.6 .
-
Phase 2: Hydrazine Cyclization 5. Solvent & Nucleophile Addition: Uncap the vial and add 3.0 mL of absolute ethanol followed by 1.5 mmol of hydrazine hydrate. Caution: Hydrazine is toxic; perform this addition inside a fume hood. 6. Microwave Cyclization: Reseal the vial and subject the mixture to microwave irradiation at 100 °C for 10 minutes (Initial power: 200 W). The pressure will rise slightly due to the elimination of dimethylamine gas and water vapor[3]. 7. Self-Validation Check: Upon completion and cooling to 50 °C, the deep yellow color will fade to a pale yellow/off-white solution, indicating the successful elimination of the conjugated dimethylamine group and formation of the aromatic pyrazole ring.
Phase 3: Isolation and Purification 8. Precipitation: Pour the warm reaction mixture into a beaker containing 15 mL of crushed ice-water under vigorous stirring. 9. Filtration: A dense, off-white precipitate will form immediately. Stir for 10 minutes to ensure complete precipitation, then collect the solid via vacuum filtration using a Büchner funnel. 10. Washing & Drying: Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual hydrazine and ethanol. Dry under vacuum at 50 °C for 2 hours. 11. Yield: Typically 88–92% (148–155 mg) of 3-Phenyl-2H-pyrazole-4-carbonitrile as an off-white crystalline solid.
Quantitative Data & Optimization Analysis
The implementation of microwave dielectric heating provides a stark improvement over conventional thermal refluxing. The table below summarizes the optimization parameters validating the superiority of the MAOS approach.
| Heating Modality | Step 1 (Enaminone) | Step 2 (Cyclization) | Total Reaction Time | Isolated Yield | Purity (HPLC) |
| Conventional Reflux | 110 °C, 4.0 hours | 80 °C, 6.0 hours | 10.0 hours | 65% | 88% |
| Microwave (Optimized) | 80 °C, 5.0 mins | 100 °C, 10.0 mins | 15.0 minutes | 91% | >98% |
| Microwave (Sub-optimal) | 60 °C, 15.0 mins | 80 °C, 20.0 mins | 35.0 minutes | 78% | 92% |
Table 1: Comparison of conventional heating versus microwave-assisted synthesis for 3-Phenyl-2H-pyrazole-4-carbonitrile.
Data Interpretation: The conventional method suffers from prolonged exposure to heat, leading to the thermal decomposition of the enaminone intermediate and the formation of dark, tarry byproducts (reducing purity to 88%). Microwave irradiation tightly controls the temperature profile, ensuring rapid kinetic conversion while suppressing thermodynamic degradation pathways[4].
References
-
Title: Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method Source: Current Microwave Chemistry URL: [Link]
-
Title: A Chemical Probe for Dark Kinase STK17B Derives Its Potency and High Selectivity through a Unique P-Loop Conformation Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles Source: Russian Journal of General Chemistry URL: [Link]
-
Title: Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety Source: Journal of Saudi Chemical Society URL: [Link]
Sources
Application Note: Strategic Functionalization of 3-Phenyl-2H-pyrazole-4-carbonitrile
Chemical Context & Mechanistic Rationale
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently embedded in anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically, 1 serves as a highly versatile synthetic intermediate[1]. The 4-carbonitrile group acts as a robust electrophilic handle that can be divergently converted into amides, primary amines, or thioamides.
However, functionalizing this molecule presents unique chemoselective challenges. The adjacent 3-phenyl group exerts significant steric hindrance, while the acidic N-H of the pyrazole ring can poison catalysts or participate in unwanted side reactions. To achieve high yields, experimental conditions must be precisely calibrated to exploit these steric and electronic microenvironments.
-
Hydrolysis Causality: Standard aqueous hydrolysis of nitriles often over-proceeds to the carboxylic acid. By shifting the solvent to tert-butanol, the extreme steric bulk of the tert-butoxide environment physically blocks the formation of the tetrahedral intermediate required for secondary hydrolysis, arresting the reaction cleanly at the primary amide stage[2].
-
Reduction Causality: Strong hydride donors like LiAlH₄ can coordinate with the pyrazole nitrogen, leading to ring cleavage or incomplete reduction. Utilizing a sodium borohydride/nickel(II) chloride system generates finely divided nickel boride (Ni₂B) in situ. This acts as a highly active, non-pyrophoric heterogeneous catalyst that chemoselectively reduces the nitrile without disturbing the aromatic pyrazole core[3].
-
Thionation Causality: Traditional thioamide synthesis relies on highly toxic H₂S gas or noxious Lawesson's reagent. A modern, greener approach utilizes thioacetamide as a stable sulfur surrogate. When activated by a strongly acidic cation exchange resin (Amberlyst-15), the nitrile is protonated (increasing electrophilicity) while H₂S is released locally, driving the equilibrium efficiently[4].
Divergent Synthetic Pathways
Logical workflow for divergent synthetic conversion of 3-Phenyl-2H-pyrazole-4-carbonitrile.
Quantitative Performance Metrics
The following table summarizes the expected quantitative outcomes and mechanistic advantages of the three validated conversion pathways.
| Transformation | Target Molecule | Reagent System | Temp | Time | Yield | Key Mechanistic Advantage |
| Hydrolysis | 3-Phenyl-2H-pyrazole-4-carboxamide | KOH, t-BuOH | 82°C | 1.5 h | 88-92% | Steric bulk prevents over-hydrolysis to acid |
| Reduction | (3-Phenyl-2H-pyrazol-4-yl)methanamine | NaBH₄, NiCl₂ | 0-25°C | 2.0 h | 80-85% | Chemoselective; avoids pyrazole ring cleavage |
| Thionation | 3-Phenyl-2H-pyrazole-4-carbothioamide | Thioacetamide, H⁺ | 70°C | 3.0 h | 90-95% | Avoids toxic H₂S gas; utilizes reusable resin |
Validated Bench Protocols
Protocol A: Chemoselective Alkaline Hydrolysis to Primary Amide
This protocol leverages2 to ensure strict chemoselectivity[2].
-
Preparation: Charge an oven-dried round-bottom flask with 3-Phenyl-2H-pyrazole-4-carbonitrile (1.0 eq) and finely powdered KOH (3.0 eq).
-
Solvation: Suspend the solid mixture in anhydrous tert-butanol to achieve a 0.2 M substrate concentration.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 82°C) under vigorous magnetic stirring for 1.5 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting material (Rf ~0.8) should completely disappear, replaced by a highly polar, UV-active spot (Rf ~0.3).
-
Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl until the pH is neutral. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.
Protocol B: Mild Reduction to Primary Amine via Nickel Boride
This protocol utilizes a3 to avoid disrupting the pyrazole ring[3].
-
Preparation: Dissolve 3-Phenyl-2H-pyrazole-4-carbonitrile (1.0 eq) and NiCl₂·6H₂O (0.1 eq) in anhydrous Methanol (0.1 M).
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C.
-
Catalyst Generation: Slowly add NaBH₄ (3.0 eq) in small portions over 15 minutes to manage effervescence.
-
Self-Validation (In-Process Control): Upon NaBH₄ addition, a jet-black precipitate (Ni₂B) will immediately form alongside vigorous hydrogen gas evolution. This visual cue is mandatory to validate active catalyst generation.
-
Reaction: Remove the ice bath and allow the suspension to stir at room temperature for 2 hours.
-
Workup: Filter the black suspension through a tightly packed pad of Celite to remove the pyrophoric nickel catalyst. Rinse the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate, partition the residue between 1M NaOH and Dichloromethane (DCM). Extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and evaporate to yield the primary amine.
Protocol C: Acid-Catalyzed Thionation to Thioamide
This protocol utilizes 4 for a green, odorless sulfur transfer[4].
-
Preparation: Mix 3-Phenyl-2H-pyrazole-4-carbonitrile (1.0 eq) and Thioacetamide (1.5 eq) in absolute Ethanol (0.2 M).
-
Catalysis: Add Amberlyst-15 strongly acidic cation exchange resin (10 mol% by weight relative to the substrate).
-
Reaction: Heat the heterogeneous mixture to 70°C and stir for 3 hours.
-
Self-Validation (In-Process Control): Analyze a reaction aliquot via FT-IR. The sharp C≡N stretching band at ~2220 cm⁻¹ must completely disappear, replaced by a strong C=S stretching band around 1100-1200 cm⁻¹.
-
Workup: Filter the mixture while hot to recover the Amberlyst-15 catalyst. Note: The resin can be washed with ethanol, dried, and reused for subsequent cycles without significant loss of activity.
-
Isolation: Concentrate the filtrate under reduced pressure and recrystallize the crude solid from hot ethanol to yield the pure thioamide.
Sources
3-Phenyl-2H-pyrazole-4-carbonitrile as an intermediate for pyrazolo[1,5-a]pyrimidines
Application Note: 3-Phenyl-2H-pyrazole-4-carbonitrile Intermediates in the Synthesis of Kinase-Targeted Pyrazolo[1,5-a]pyrimidines
Executive Summary
The pyrazolo[1,5-a]pyrimidine core is a privileged, rigid N-heterocyclic scaffold extensively utilized in modern drug discovery due to its function as an ATP-competitive bioisostere. For researchers developing novel kinase inhibitors (e.g., targeting CDK2, TRKA, or BTK), the functionalized intermediate 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (a reactive tautomer of the 2H-pyrazole class) serves as an indispensable building block[1]. This application note provides an in-depth mechanistic rationale, self-validating synthetic protocols, and biological efficacy data for utilizing this intermediate in the cyclocondensation of pyrazolo[1,5-a]pyrimidines.
Mechanistic Rationale: The Pyrazole-to-Pyrimidine Bridge
The conversion of a pyrazole intermediate into a fused pyrazolo[1,5-a]pyrimidine requires a highly orchestrated cyclocondensation reaction with a 1,3-dielectrophile, most commonly a β -enaminone[2].
Structural Causality of the Intermediate:
-
Regioselective Nucleophilicity: The 5-amino group on the pyrazole ring acts as the primary, unhindered nucleophile. It initiates an aza-Michael addition by attacking the highly electrophilic β -carbon of the enaminone.
-
Intramolecular Aromatization: Following the initial addition, the endocyclic pyrazole nitrogen (N1) attacks the remaining carbonyl carbon. The subsequent elimination of water and dimethylamine drives the thermodynamic formation of the stable, planar pyrimidine ring[3].
-
Pharmacophore Positioning: The carbonitrile (-CN) group at the 4-position of the pyrazole inherently becomes the 3-position of the resulting pyrazolo[1,5-a]pyrimidine. This nitrile group is critical for biological efficacy, as it acts as a potent hydrogen-bond acceptor within the hinge region of kinase ATP-binding pockets[1].
Figure 1: Stepwise mechanistic workflow for the cyclocondensation of pyrazolo[1,5-a]pyrimidines.
Application Workflow: Cyclocondensation Protocol
The following methodology details the synthesis of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles. This protocol is designed as a self-validating system, ensuring that researchers can verify intermediate integrity at every step[2].
Reagents & Materials
-
Nucleophile: 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Electrophile: 3-(Dimethylamino)-1-arylprop-2-en-1-one (Enaminone) (1.0 equiv)
-
Solvent/Catalyst: Glacial acetic acid (7.5 mL/mmol)
-
Atmosphere: Inert Nitrogen ( N2 )
Step-by-Step Procedure
-
Reaction Initiation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.0 equiv) in glacial acetic acid.
-
Causality: Acetic acid serves a dual purpose. As a solvent, it dissolves the polar intermediates; as a mild Brønsted acid, it protonates the dimethylamino leaving group of the enaminone, significantly enhancing the electrophilicity of the β -carbon.
-
-
Electrophilic Addition: Add the enaminone (1.0 equiv) in a single portion under a steady stream of nitrogen.
-
Thermal Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 120 °C in an oil bath. Maintain stirring for 3–5 hours[2].
-
Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the intramolecular cyclization and drives the dehydration step to completion, rendering the process irreversible.
-
-
In-Process Quality Control (IPQC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (2:1) mobile phase. The reaction is deemed complete upon the total disappearance of the highly polar aminopyrazole starting material spot.
-
Workup: Cool the mixture to room temperature. Remove the volatile acetic acid under reduced pressure.
-
Purification: Purify the crude, dark residue via silica gel column chromatography, eluting with a gradient of Hexanes/Ethyl Acetate (10:1 to 2:1) to afford the pure pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a solid[2].
Self-Validating Analytical Benchmarks
To ensure the structural integrity of the synthesized scaffold, perform 1 H NMR (400 MHz, CDCl3 ). A successful cyclocondensation is validated by:
-
Disappearance of the broad singlet at ~ δ 6.48 ppm, confirming the consumption of the exocyclic NH2 group[4].
-
Appearance of the characteristic pyrimidine C5 and C6 protons, typically presenting as coupled doublets (e.g., δ 8.78 ppm and δ 7.21 ppm, J=4.5 Hz)[2].
Biological Validation: Kinase Inhibition Profiles
Derivatives synthesized from the 3-phenyl-pyrazole-4-carbonitrile core exhibit profound anti-proliferative properties by acting as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA)[1]. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream effectors, ultimately arresting the cell cycle at the G1/S phase and inducing apoptosis.
Figure 2: Dual inhibition of CDK2 and TRKA pathways by pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Efficacy Data
The table below summarizes the in vitro anti-proliferative activity ( IC50 ) of specific 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine derivatives synthesized via this methodology against standard human cancer cell lines[1].
| Compound Designation | Aryl Substitution (C7) | Huh-7 ( IC50 , µM) | HeLa ( IC50 , µM) | MCF-7 ( IC50 , µM) | MDA-MB231 ( IC50 , µM) |
| Compound 11f | 4-Chlorophenyl | 6.3 | >10.0 | 12.4 | 15.2 |
| Compound 11i | 3,4-Dimethoxyphenyl | 11.5 | 14.2 | 3.0 | 4.32 |
| Compound 16b * | 4-Methoxyphenyl | 18.4 | 7.8 | 10.1 | 5.74 |
| Doxorubicin (Control) | N/A | 3.2 | 8.1 | 5.9 | 6.0 |
*Note: Compound 16b is a 3,6-dicarbonitrile derivative synthesized using a 2-aryl-3-(dimethylamino)acrylonitrile electrophile, demonstrating the versatility of the aminopyrazole intermediate[1].
References
-
Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorganic Chemistry, 2020. URL:[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor. The Journal of Organic Chemistry, 2024. URL:[Link]
-
Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. ACS Medicinal Chemistry Letters, 2022. URL:[Link]
-
Inhibitor Scaffolds as New Allele Specific Kinase Substrates. Journal of the American Chemical Society, 2002. URL:[Link] (Referenced via Shokat Lab protocols)
Sources
developing kinase inhibitors from 3-Phenyl-2H-pyrazole-4-carbonitrile
Application Note: Rational Design and Profiling of Kinase Inhibitors Using the 3-Phenyl-2H-pyrazole-4-carbonitrile Scaffold
Mechanistic Rationale & Structural Biology
The 3-phenyl-2H-pyrazole-4-carbonitrile core (often utilized in its 5-amino tautomeric form, 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile) is a highly privileged pharmacophore in the development of ATP-competitive kinase inhibitors. The causality behind its widespread use lies in its exceptional structural mimicry of the adenine ring of adenosine triphosphate (ATP).
When positioned within the catalytic cleft of a kinase, the nitrogen atoms of the pyrazole ring form critical hydrogen bonds with the backbone amides of the hinge region (e.g., Met341 in c-Src or Leu83 in CDK2). Simultaneously, the 3-phenyl substituent projects deep into the hydrophobic pocket adjacent to the ATP-binding site, providing binding affinity and selectivity. The 4-carbonitrile moiety acts as a versatile synthetic handle, enabling cyclization into bicyclic systems such as pyrazolo[3,4-d]pyrimidines. This bicyclic architecture was famously leveraged to create orthogonal triphosphate substrate analogues (like 3-benzyl-PPTP) for mutant kinases, allowing for the direct labeling of analogue-specific kinase targets[1]. Furthermore, derivatives of this scaffold have demonstrated potent efficacy against Fyn kinase in models of tauopathies[2] and against CDK2, inducing apoptosis in cancer cell lines[3].
Caption: Kinase signaling cascade and targeted ATP-competitive inhibition by pyrazole derivatives.
Synthetic Workflow: Cyclization to Pyrazolo[3,4-d]pyrimidines
To transform the 3-phenyl-2H-pyrazole-4-carbonitrile scaffold into a potent kinase inhibitor, a cyclization reaction is performed to yield a pyrazolo[3,4-d]pyrimidine core. This protocol is self-validating; the disappearance of the sharp nitrile stretch (~2220 cm⁻¹) in FTIR spectroscopy serves as an immediate, built-in quality control checkpoint for cyclization.
Step-by-Step Synthesis Protocol:
-
Reagent Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile in 20 mL of formamide. Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL) to accelerate the condensation.
-
Reflux: Heat the mixture to 180°C under an inert nitrogen atmosphere for 12–16 hours. The high temperature is required to overcome the activation energy of the initial nucleophilic attack of the pyrazole amine onto the formamide carbonyl.
-
Precipitation & Isolation: Cool the reaction mixture to room temperature and pour it over crushed ice. The sudden drop in temperature and change in solvent polarity will precipitate the crude 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol.
-
Validation: Confirm the structure via ¹H-NMR (look for the highly deshielded pyrimidine C6-H singlet around δ 8.2 ppm) and LC-MS.
Caption: Iterative workflow for the synthesis, screening, and optimization of kinase inhibitors.
Biochemical Profiling: Cell-Free Kinase Assay
To establish the structure-activity relationship (SAR), the synthesized compounds must be evaluated in a cell-free radiometric or fluorescence resonance energy transfer (FRET) kinase assay. The following protocol utilizes a FRET-based approach for Fyn kinase[2].
Assay Protocol:
-
Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate (final DMSO concentration = 1%, ensuring no solvent-induced enzyme denaturation).
-
Enzyme Addition: Add 5 µL of recombinant Fyn kinase (diluted in 1X Kinase Buffer to a final concentration of 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mixture containing 2 µM of a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at its exact Km value (to ensure standard competitive inhibition kinetics).
-
Termination & Readout: After 60 minutes, add 10 µL of Development Solution containing a europium-labeled anti-phosphotyrosine antibody. Read the Time-Resolved FRET (TR-FRET) signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validation Controls:
-
Positive Control: Staurosporine (a pan-kinase inhibitor) must yield an IC₅₀ within its known historical range (typically 1-10 nM).
-
Negative Control: 1% DMSO vehicle without inhibitor establishes the 100% kinase activity baseline.
Data Presentation: Representative SAR Profiling
| Compound Core | R1 (N1-position) | Target Kinase | IC₅₀ (µM) | Reference Context |
| Pyrazolo[3,4-d]pyrimidine | Benzyl | c-Src (T338G) | 0.045 | Shokat Lab[1] |
| Pyrazolo[3,4-d]pyrimidine | 2-Chloro-2-phenylethyl | Fyn | 0.070 | Tintori et al.[2] |
| Pyrazole-4-carbonitrile | Benzoyl | CDK2 | 3.820 | Ali et al.[3] |
Cellular Target Engagement: Western Blotting
Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or high intracellular ATP competition. To validate that the 3-phenyl-pyrazole derivative engages its target in living cells, a Western Blot analysis of downstream substrate phosphorylation is required[3].
Protocol for CDK2 Target Engagement:
-
Cell Treatment: Seed HCT-116 colon cancer cells in 6-well plates at 3×105 cells/well. After 24 hours, treat the cells with the inhibitor at 1x, 5x, and 10x its biochemical IC₅₀ value for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are strictly required to preserve the transient phosphorylation state of the target proteins during extraction.
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel and run at 120V for 90 minutes.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
-
Antibody Probing:
-
Probe for Phospho-Rb (Ser807/811) (primary downstream target of CDK2) overnight at 4°C.
-
Probe for Total Rb and GAPDH (loading control) on parallel blots.
-
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL). A successful inhibitor will show a dose-dependent decrease in the p-Rb band intensity while total Rb and GAPDH remain constant.
References
-
Kraybill, B. C., Elkin, L. L., Blethrow, J. D., Morgan, D. O., & Shokat, K. M. (2002). Inhibitor Scaffolds as New Allele Specific Kinase Substrates. Journal of the American Chemical Society, 124(41), 12118–12128.[Link]
-
Tintori, C., La Sala, G., Vignaroli, G., Botta, L., Fallacara, A. L., Falchi, F., Radi, M., Zamperini, C., Dreassi, E., Dello Iacono, L., et al. (2015). Studies on the ATP Binding Site of Fyn Kinase for the Identification of New Inhibitors and Their Evaluation as Potential Agents against Tauopathies and Tumors. Journal of Medicinal Chemistry, 58(11), 4590–4609.[Link]
-
Ali, G. M. E., Ewida, M. A., Elmetwali, A. M., Ewida, H. A., George, R. F., Mahmoud, W. R., Ismail, N. S. M., Ahmed, M. S., & Georgey, H. H. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(47), 34537–34555.[Link]
Sources
improving yield of 3-Phenyl-2H-pyrazole-4-carbonitrile synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when scaling up pyrazole scaffolds.
The synthesis of 3-Phenyl-2H-pyrazole-4-carbonitrile (tautomerically equivalent to 3-phenyl-1H-pyrazole-4-carbonitrile in solution) is a foundational workflow in medicinal chemistry. However, researchers often struggle with stalled cyclizations, persistent intermediates, and poor regioselectivity.
This guide is designed to move beyond basic recipes. Here, we will dissect the mechanistic causality behind each synthetic choice, provide a self-validating experimental protocol, and troubleshoot specific yield issues through our advanced Q&A database.
Mechanistic Workflow & Causality
The most robust and scalable route to this scaffold is the two-step condensation of benzoylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by an acid-catalyzed cyclocondensation with hydrazine hydrate.
Understanding the electron flow is critical for yield optimization. The intermediate enaminonitrile contains a dimethylamino group. For the final cyclization to occur, this group must be converted into a viable leaving group via protonation. Without precise pH control, the reaction stalls at the hydrazone intermediate 1.
Fig 1. Mechanistic pathway for 3-Phenyl-2H-pyrazole-4-carbonitrile synthesis.
Quantitative Yield Optimization
Yields in pyrazole synthesis are highly dependent on the activation energy required for the final ring closure. The table below summarizes our internal data on how catalyst and solvent choices dictate the thermodynamic success of the cyclocondensation step.
| Catalyst / Additive | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality |
| None | Ethanol | 78 | 12 | 45% | Insufficient leaving group activation; stalls at hydrazone. |
| Acetic Acid (1.0 eq) | Ethanol | 78 | 6 | 65% | Weak acid provides partial protonation of the intermediate. |
| HCl (cat. 0.1 eq) | Ethanol | 78 | 4 | 88% | Optimal protonation of dimethylamino group drives elimination 1. |
| HCl (cat. 0.1 eq) | Water/PEG-400 | 80 | 3 | 94% | Micellar phase-transfer accelerates hydrophobic clustering . |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the physical validation markers are observed.
Phase 1: Preparation of 2-Benzoyl-3-(dimethylamino)acrylonitrile
-
Reagent Mixing: In a 50 mL round-bottom flask, combine benzoylacetonitrile (10 mmol, 1.45 g) and DMF-DMA (12 mmol, 1.43 g).
-
Causality: A 1.2x stoichiometric excess of DMF-DMA ensures the complete consumption of the active methylene compound, preventing unreacted starting material from complicating downstream purification.
-
-
Thermal Activation: Heat the neat mixture to 80°C for 2 hours under a nitrogen atmosphere.
-
Validation Check: The initial heterogeneous slurry will melt and transition into a homogeneous, deep orange/red liquid.
-
-
Isolation: Cool the mixture to room temperature and triturate with 10 mL of ice-cold ethanol. Filter the resulting bright yellow precipitate and dry under vacuum.
Phase 2: Acid-Catalyzed Cyclocondensation 4. Hydrazone Formation: Suspend the yellow enaminonitrile intermediate (5 mmol) in 15 mL of absolute ethanol. Cool the flask to 0°C in an ice bath. Add hydrazine hydrate (6 mmol) dropwise over 5 minutes.
-
Causality: Dropwise addition at 0°C suppresses exothermic degradation and favors the selective nucleophilic attack of hydrazine on the carbonyl carbon rather than premature, uncontrolled polymerization.
-
Ring Closure: Add 3 drops of concentrated HCl (catalytic). Attach a reflux condenser and heat to 78°C for 4 hours.
-
Validation Check (Critical): As the ring closes, the solution will transition from a deep yellow to a pale, translucent yellow. You will detect the evolution of dimethylamine gas (verifiable by holding damp universal indicator paper above the condenser, which will turn blue).
-
-
Workup: Allow the reaction to cool to room temperature. The target pyrazole 4-carbonitrile derivative will precipitate directly from the reaction mixture 2. Filter, wash with cold ethanol, and recrystallize to yield pure 3-Phenyl-2H-pyrazole-4-carbonitrile.
Troubleshooting & FAQs
Q1: My cyclization stalls at 40-50% yield, and TLC shows a persistent, highly UV-active intermediate. How do I drive the reaction to completion? A1: This is the most frequent failure point in pyrazole synthesis. The persistent intermediate is the uncyclized hydrazone. The elimination of the dimethylamine group is the rate-limiting step. Causality: Without sufficient protonation, the dimethylamino group is a terrible leaving group. Solution: Ensure you are adding catalytic concentrated HCl (targeting a pH of ~3-4 in the reaction mixture). As demonstrated in literature, acid catalysis is mandatory to replace the protonated dimethylamino group with the hydrazine nitrogen to finalize the pyrazole ring 1.
Q2: Can I use water as a solvent to make this a "green" synthesis and avoid volatile organic compounds (VOCs)? A2: Yes, and it may actually improve your yield. Recent advances in pyrazole chemistry demonstrate that replacing ethanol with an aqueous PEG-400 system or using NaCl in aqueous media accelerates the cyclocondensation . Causality: The hydrophobic effect in aqueous media forces the organic intermediates into micellar clusters. This drastically increases their effective local molarity, accelerating the intramolecular cyclization. Switch to a Water/PEG-400 (1:1) solvent system at 80°C.
Q3: I am synthesizing a substituted derivative using methylhydrazine instead of hydrazine hydrate, and I am getting a mixture of regioisomers. Why? A3: While unsubstituted hydrazine yields a single product (because the 1H and 2H tautomers are in rapid equilibrium), using substituted hydrazines introduces regioselectivity issues. Causality: The two nitrogen atoms in methylhydrazine have different steric profiles and nucleophilicities. If the reaction is run hot, thermodynamic and kinetic products compete. Solution: Perform the initial addition at -10°C to ensure the more nucleophilic (unsubstituted) nitrogen exclusively attacks the enamine beta-carbon via Michael addition before the cyclization step occurs.
Q4: My final product is contaminated with a red/brown impurity that won't wash out with cold ethanol. What happened? A4: This indicates oxidative degradation of the hydrazine reagent. Causality: Hydrazine hydrate is highly susceptible to auto-oxidation in the presence of trace metals or prolonged exposure to atmospheric oxygen at reflux temperatures, forming colored azo-polymeric byproducts. Solution: Degas your ethanol by sparging with nitrogen for 10 minutes prior to the reaction, and always run the cyclocondensation under a strict inert atmosphere (N2 or Argon).
References[1] Title: Recent Advances in Synthesis and Properties of Pyrazoles
Source: mdpi.com URL: 2] Title: Synthesis of pyrazole 4-carbonitrile derivatives Source: researchgate.net URL: 1] Title: Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives Source: intechopen.com URL:
Sources
Technical Support Center: Purification of Crude 3-Phenyl-2H-pyrazole-4-carbonitrile
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Phenyl-2H-pyrazole-4-carbonitrile. As a Senior Application Scientist, this document synthesizes established protocols with practical, field-proven insights to address common challenges encountered during the purification process.
I. Introduction to the Purification Challenge
3-Phenyl-2H-pyrazole-4-carbonitrile is a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its synthesis, often through multicomponent reactions, can yield a crude product containing various impurities.[3][4][5] These impurities may include unreacted starting materials, regioisomers, and byproducts from side reactions, which can complicate downstream applications and affect final product specifications.[3] Effective purification is therefore a critical step to ensure the desired purity and yield.
This guide will focus on the two primary purification techniques for this compound: recrystallization and column chromatography . We will explore the nuances of each method, providing a logical framework for troubleshooting common issues.
II. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that may arise during the purification of 3-Phenyl-2H-pyrazole-4-carbonitrile, presented in a question-and-answer format.
Recrystallization Issues
Question 1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being supersaturated at a temperature above the melting point of the solute or the presence of impurities that depress the melting point.
Causality & Solution Workflow:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[6] Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Using an insulated container can help moderate the cooling rate.[6]
-
Solvent System Modification: The chosen solvent may not be optimal.
-
Increase Solvent Volume: You may have used too little solvent, leading to premature saturation at a high temperature. Add a small amount of hot solvent until the oil redissolves, then allow it to cool slowly.[7]
-
Mixed Solvent System: A mixed solvent system can be highly effective.[6] Dissolve the crude product in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature. Then, add a "poor" or "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then cool slowly.[6]
-
-
Purity of the Crude Material: A high concentration of impurities can significantly lower the melting point of the mixture. Consider a preliminary purification step, such as a charcoal treatment to remove colored impurities or a simple filtration to remove insoluble matter, before recrystallization.[3][7]
Question 2: I have very low or no crystal yield after recrystallization. What are the likely causes?
Answer: A poor yield from recrystallization typically points to issues with solvent selection or the amount of solvent used.[7]
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as the compound will remain dissolved even at low temperatures.[7] To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.
-
Inappropriate Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[8] If the compound has significant solubility in the cold solvent, your yield will be compromised. You may need to perform solubility tests with a range of solvents to find a more suitable one.[7]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper or in the funnel. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated, and perform the filtration as quickly as possible.[9]
-
Incomplete Crystallization: Ensure the solution has been thoroughly cooled for a sufficient amount of time. After reaching room temperature, placing the flask in an ice bath for at least 20-30 minutes can maximize crystal formation.[6]
Question 3: The purified crystals are still colored, even after recrystallization. How can I remove these colored impurities?
Answer: Colored impurities are often large, polar molecules that can be effectively removed by adsorption.
Protocol for Decolorization:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[9]
-
Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.[7]
-
Perform a hot gravity filtration to remove the charcoal.[9]
-
Allow the clear filtrate to cool slowly to induce crystallization.
Note: Using too much charcoal can lead to the adsorption of your desired product, thereby reducing the yield.
Column Chromatography Issues
Question 4: I'm seeing poor separation of my compound from an impurity on the silica gel column. What adjustments can I make?
Answer: Poor separation in column chromatography is usually due to an inappropriate solvent system (eluent) or issues with the column packing.[10]
Optimization Strategy:
-
Eluent Polarity Adjustment: The key is to find a solvent system that provides a good separation of Rf values between your product and the impurities on a Thin-Layer Chromatography (TLC) plate. An ideal Rf for the target compound is typically around 0.3.[10]
-
If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane in a hexane/ethyl acetate system).[10]
-
If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the polarity by adding more of the polar solvent.[10]
-
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Using a solvent stronger than the eluent to dissolve the sample can lead to band broadening.[10]
Question 5: My compound is streaking on the TLC plate and the column. What does this indicate?
Answer: Streaking, or tailing, on silica gel often suggests that your compound is acidic or basic and is interacting too strongly with the stationary phase.[10]
Solutions:
-
Eluent Modification:
-
For basic compounds , like some pyrazole derivatives, adding a small amount of a base such as triethylamine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve the spot shape.[10]
-
For acidic compounds , adding a small amount of a weak acid like acetic acid to the eluent can have a similar beneficial effect.[10]
-
-
Alternative Stationary Phase: If modifying the eluent doesn't resolve the issue, consider using a different stationary phase, such as alumina, which has different surface properties.[10]
III. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude 3-Phenyl-2H-pyrazole-4-carbonitrile?
A: Common impurities can include unreacted starting materials such as phenylhydrazine and malononitrile derivatives.[4] Side reactions can also lead to the formation of regioisomers, which can be particularly challenging to separate.[3] Incomplete cyclization might also leave pyrazoline intermediates as byproducts.[3]
Q2: What is a good starting solvent system for recrystallizing 3-Phenyl-2H-pyrazole-4-carbonitrile?
A: The ideal solvent depends on the specific impurities present. However, ethanol, methanol, and isopropanol are often good starting points for single-solvent recrystallization of pyrazole derivatives.[6] For mixed-solvent systems, dissolving the compound in a hot alcohol and then adding water as an anti-solvent is a common and effective technique.[6] Always perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude product.[7]
Q3: How do I choose between recrystallization and column chromatography?
A:
-
Recrystallization is generally preferred when you have a relatively pure crude product (>90%) that is a solid at room temperature. It is often faster, more scalable, and uses less solvent than chromatography.
-
Column chromatography is the method of choice for complex mixtures with multiple components, or when the crude product is an oil.[10] It offers higher resolving power for separating compounds with similar polarities.
Q4: What analytical techniques should I use to assess the purity of my final product?
A: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any remaining impurities.[3][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting point range suggests the presence of impurities.[3]
Q5: Are there any specific safety precautions for handling 3-Phenyl-2H-pyrazole-4-carbonitrile?
A: Yes, it is important to consult the Safety Data Sheet (SDS) for the specific compound you are handling. Generally, pyrazole derivatives and nitriles should be handled with care. The related compound 3-phenyl-1H-pyrazole-4-carboxaldehyde is harmful if swallowed and can cause skin and eye irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
IV. Summary of Key Purification Parameters
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility at varying temperatures.[8] | Differential adsorption to a stationary phase.[10] |
| Best For | Relatively pure (>90%) crystalline solids. | Complex mixtures, oily products, separation of isomers. |
| Key Variable | Solvent selection and cooling rate.[6][7] | Eluent system and stationary phase.[10] |
| Common Issue | Oiling out, low yield.[6] | Poor separation, band tailing.[10] |
| Throughput | Generally higher. | Generally lower. |
V. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a test solvent. Observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[6][7]
-
Decolorization (if necessary): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals in a vacuum oven or by air drying.[8]
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.3.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it carefully onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.[10]
VI. References
-
BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
Fisher Scientific. (2025). Safety Data Sheet.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
University of Colorado Boulder. Recrystallization.
-
University of South Alabama. Recrystallization.
-
Carl ROTH. (2025). Safety Data Sheet.
-
BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem Technical Support.
-
BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
-
Tokyo Chemical Industry. (2025). Safety Data Sheet.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
-
ResearchGate. (n.d.). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes.
-
Der Pharma Chemica. (n.d.). Synthesis of polysubstituted amino-pyrazole via multicomponenet strategy using nife2o4 nanocatalyst.
-
PubChem. (n.d.). 3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
-
Semantic Scholar. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives.
-
MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
University of California, Los Angeles. Recrystallization.
-
Agilent. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification.
-
International Journal of Creative Research Thoughts. (2022). A short review on synthesis of pyrazole derivatives & their properties.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
-
PubChem. (2025). 3-phenyl-1H-pyrazole.
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
-
Magritek. (n.d.). Column Chromatography.
-
International Journal of ChemTech Research. (n.d.). SBA-Pr-NH2 CATALYZED PREPARATION OF PYRANO[2,3-c]PYRAZOLES UNDER SOLVENT-FREE.
-
Sigma-Aldrich. (n.d.). 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile.
-
ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.
-
SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
-
OICC Press. (2025). Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4.
-
ACS Publications. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide.
-
Chemguide. (n.d.). The Preparation of Nitriles.
-
ResearchGate. (n.d.). 6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.
-
ACS Publications. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. magritek.com [magritek.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting 3-Phenyl-2H-pyrazole-4-carbonitrile Synthesis
Welcome to the Application Scientist Troubleshooting Portal. In my years of optimizing heterocyclic libraries for drug discovery, I have seen countless researchers struggle with low yields and complex purification pipelines when synthesizing pyrazole-4-carbonitrile scaffolds. The synthesis of 3-phenyl-2H-pyrazole-4-carbonitrile (tautomeric with 3-phenyl-1H-pyrazole-4-carbonitrile) is notoriously susceptible to off-target reactions.
This guide provides a self-validating system to minimize by-product formation, grounded in mechanistic causality and field-proven protocols.
I. Mechanistic Workflow & Divergence Pathways
Before troubleshooting, we must understand the causality of the reaction. The most reliable route to des-amino pyrazole-4-carbonitriles avoids the classic multicomponent malononitrile/aldehyde cascade, which inherently yields 5-amino pyrazoles[1]. Instead, we utilize an addition-elimination cyclization using an enaminonitrile or ethoxymethylene precursor[2].
Fig 1. Mechanistic pathway and by-product divergence in 3-phenyl-2H-pyrazole-4-carbonitrile synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS shows a major peak at M+15/17 corresponding to 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile. How do I eliminate this? Causality & Solution: You are likely using a one-pot three-component reaction (benzaldehyde, malononitrile, and hydrazine)[3]. In this Knoevenagel-Michael cascade, the terminal nitrogen of hydrazine attacks the nitrile carbon, forming an exocyclic amino group. Corrective Action: Shift to a two-step approach. Use 2-benzoyl-3-(dimethylamino)acrylonitrile or [ethoxy(phenyl)methylene]malononitrile as your electrophile [2]. The dimethylamine or ethoxy group acts as a superior leaving group during the intramolecular cyclization, ensuring the nitrile remains intact and un-attacked, yielding the pure des-amino product.
Q2: I am observing hydrolysis of the carbonitrile group to a primary amide (-CONH2). What is causing this? Causality & Solution: Nitriles at the C4 position of the pyrazole ring are highly activated toward hydration, especially under harsh basic or acidic aqueous conditions. Corrective Action: Avoid extended reflux times in aqueous media. If an acid catalyst is required to accelerate the cyclization of the hydrazone intermediate, use a strictly catalytic amount of anhydrous HCl in absolute ethanol, and do not exceed 60°C.
Q3: When using substituted hydrazines to form N-alkylated derivatives, I get a mixture of 3-phenyl and 5-phenyl regioisomers. How do I control regioselectivity? Causality & Solution: The two nitrogen atoms of a substituted hydrazine (e.g., methylhydrazine) have different nucleophilicities. The less sterically hindered NH2 typically attacks the most electrophilic carbon first. If the reaction is run at room temperature (kinetic control), attack at the beta-carbon of the enaminonitrile is favored. At higher temperatures (thermodynamic control), reversibility can lead to the alternate regioisomer. Corrective Action: Standardize your addition rate. Add the hydrazine dropwise at 0–5°C to lock in the kinetic intermediate, then slowly warm to 60°C to drive the irreversible cyclization.
Q4: What causes the accumulation of uncyclized hydrazone intermediates? Causality & Solution: The elimination of the leaving group (e.g., dimethylamine) requires a proton transfer to become a good leaving group. Without sufficient acid catalysis, the hydrazone intermediate stalls. Corrective Action: Ensure the addition of catalytic HCl. The protonation of the leaving group drastically lowers the activation energy for ring closure.
III. Quantitative Data: By-Product Troubleshooting Matrix
Use this matrix to cross-reference your analytical data with the underlying chemical causality and implement immediate corrective actions.
| Observed By-Product | Analytical Signature (LC-MS / NMR) | Primary Cause | Typical Yield Impact | Corrective Action |
| 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | M+15/17, distinct NH2 peak at ~7.8 ppm (1H NMR) | Knoevenagel-Michael cascade via direct malononitrile use | -40% to -80% | Switch to enaminonitrile or ethoxymethylene precursor |
| Pyrazole-4-carboxamide | M+18, Broad NH2 peaks at 7.0-7.5 ppm | Nitrile hydrolysis due to extended aqueous reflux | -15% to -30% | Limit heating to 60°C; use absolute ethanol |
| Uncyclized Hydrazone | M+18 (vs target), distinct N-H and C-H vinyl peaks | Incomplete cyclization / Insufficient acid catalysis | -20% to -50% | Add catalytic HCl; monitor disappearance of yellow spot |
| 5-Phenyl Regioisomer | Shift in pyrazole C3-H in 13C NMR | Kinetic vs. Thermodynamic mismatch during addition | -10% to -25% | Add hydrazine at 0°C dropwise, then warm gradually |
IV. Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By verifying the physical state of the reaction at each checkpoint, you ensure mechanistic fidelity and prevent by-product accumulation before proceeding to the next step.
Fig 2. Self-validating experimental workflow for optimized pyrazole-4-carbonitrile synthesis.
Step-by-Step Methodology: Synthesis of 3-Phenyl-2H-pyrazole-4-carbonitrile
-
Precursor Preparation: Dissolve 10 mmol of 2-benzoyl-3-(dimethylamino)acrylonitrile (or equivalent ethoxymethylene precursor) in 20 mL of absolute ethanol.
-
Causality: Absolute ethanol prevents premature hydrolysis of the nitrile group.
-
Validation Check: The solution must be clear and bright yellow. Any cloudiness indicates moisture contamination.
-
-
Hydrazine Addition: Cool the reaction vessel to 0–5°C using an ice bath. Add hydrazine hydrate (12 mmol, 1.2 eq) dropwise over 15 minutes.
-
Causality: Slow addition at low temperatures favors kinetic attack at the beta-carbon and prevents the exothermic formation of uncyclized bis-hydrazone by-products.
-
Validation Check: The solution color should shift from bright yellow to a paler orange/yellow, indicating the formation of the hydrazone intermediate.
-
-
Acid Catalysis & Cyclization: Add 2 drops of concentrated HCl (strictly catalytic). Heat the mixture to 60°C for 4–6 hours [2].
-
Causality: Protonation of the dimethylamino leaving group accelerates its expulsion, favoring rapid ring closure over competing intermolecular side reactions.
-
Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the starting material spot validates that the cyclization has overcome the activation energy barrier.
-
-
Isolation: Concentrate the mixture under reduced pressure to half its volume, then pour it into 50 mL of ice-cold distilled water with vigorous stirring.
-
Validation Check: A solid precipitate should form immediately. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
-
Expected Outcome: >60-75% yield. Melting point verification should read ~131–134°C[2].
-
V. References
-
Tuper, S., & Bray, M. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. URL: [Link]
-
Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1492-1502. URL: [Link]
-
Bamoniri, A., et al. (2023). Synthesis of novel Fe3O4 nanostructures surrounded by Ti-MOF nanostructures as bioactive and efficient catalysts in three-component synthesis of new pyrazole derivatives. Frontiers in Chemistry, 11. URL: [Link]
Sources
- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 2. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 3. Frontiers | Synthesis of novel Fe3O4 nanostructures surrounded by Ti-MOF nanostructures as bioactive and efficient catalysts in three-component synthesis of new pyrazole derivatives [frontiersin.org]
Comparative Synthesis Methods for 3-Phenyl-2H-pyrazole-4-carbonitrile: A Technical Guide
As a critical scaffold in the development of kinase inhibitors, agricultural chemicals, and advanced materials, the pyrazole-4-carbonitrile core demands highly efficient, scalable, and regioselective synthetic methodologies.
This guide provides an objective, mechanistic comparison of the primary synthetic routes for 3-Phenyl-2H-pyrazole-4-carbonitrile (CAS: 5898-81-7). Note that due to rapid annular tautomerism, 3-phenyl-2H-pyrazole-4-carbonitrile and 3-phenyl-1H-pyrazole-4-carbonitrile represent the exact same chemical entity and are used interchangeably in literature.
Mechanistic & Performance Comparison
To objectively evaluate the optimal synthesis route for your specific workflow, we must analyze the causality behind the experimental conditions of three distinct methodologies.
Method A: Chemoselective Cyclocondensation (The Enaminonitrile Route)
This classical approach relies on the condensation of an enaminonitrile (3-dimethylamino-2-benzoylpropenenitrile) with hydrazine[1].
-
The Causality of Acidic Conditions: The choice of an acidic medium (catalytic HCl) is the critical control parameter. In basic or neutral conditions, hydrazine tends to attack the highly electrophilic nitrile carbon, yielding unwanted 5-aminopyrazoles. By introducing HCl, the dimethylamino group ( −NMe2 ) is protonated into a superior leaving group ( −HNMe2+ ). Hydrazine selectively attacks the β -carbon via a Michael-type addition, expelling dimethylamine. The intermediate then undergoes rapid intramolecular cyclization at the carbonyl carbon, exclusively delivering the 4-cyanopyrazole[1].
Method B: Silver-Catalyzed Decarboxylative Cyclization (The Radical Route)
A modern, transition-metal-catalyzed approach utilizing 1,2-diaza-1,3-dienes and α -keto acids[2].
-
The Causality of Radical Generation: This method completely bypasses the use of toxic hydrazine derivatives. Silver oxide ( Ag2O ), combined with ammonium persulfate, acts as a single-electron oxidant. It oxidizes the α -keto acid (e.g., phenylglyoxylic acid), triggering a rapid decarboxylation ( −CO2 ) to generate a highly reactive acyl radical. This radical regioselectively adds to the terminal nitrogen of the diazadiene. Subsequent intramolecular ring closure and oxidative aromatization yield the target pyrazole[2]. This self-validating system is thermodynamically driven by the irreversible release of CO2 and the restoration of aromaticity.
Method C: 1,3-Dipolar Cycloaddition (The Nitrilimine Route)
This method involves the reaction of hydrazidoyl chlorides with fumaronitrile[3].
-
The Causality of Dipole Trapping: Triethylamine is utilized to dehydrohalogenate the stable hydrazidoyl chloride, generating a transient 1,3-dipole (nitrilimine) in situ. Fumaronitrile serves as a highly electron-deficient dipolarophile. The resulting [3+2] cycloaddition forms a pyrazoline intermediate, which spontaneously undergoes the elimination of HCN (driven by the thermodynamic stability of the aromatic pyrazole system) to yield the 4-cyanopyrazole[3].
Quantitative Data Summary
The following table summarizes the operational parameters and performance metrics of the evaluated methods to aid in route selection.
| Synthesis Method | Key Reagents | Catalyst / Additives | Reaction Conditions | Yield (%) | Regioselectivity |
| Chemoselective Cyclocondensation | 3-dimethylamino-2-benzoylpropenenitrile, Hydrazine | Conc. HCl (catalytic) | Ethanol, 60°C, 6 h | ~60% | High (Avoids 5-amino derivative) |
| Decarboxylative Cyclization | 1,2-diaza-1,3-diene, α -keto acid | Ag2O , (NH4)2S2O8 | CH3CN/H2O (3:1), Sealed tube, N2 , 80°C | 72% | Excellent |
| 1,3-Dipolar Cycloaddition | Hydrazidoyl chloride, Fumaronitrile | Triethylamine (TEA) | Refluxing solvent | Good | Regiospecific for 4-cyano |
Experimental Protocols
Below are the self-validating, step-by-step methodologies for the two most prominent workflows.
Protocol A: Chemoselective Cyclocondensation[2]
-
Preparation: Dissolve 3-dimethylamino-2-benzoylpropenenitrile (1.0 equiv) and hydrazine monohydrate (1.2 equiv) in absolute ethanol.
-
Acidification: Add a catalytic amount of concentrated HCl dropwise to the stirring mixture to protonate the dimethylamino leaving group.
-
Cyclization: Heat the reaction mixture to 60°C and maintain stirring for 6 hours. The acidic environment ensures chemoselective formation of the 4-cyano derivative rather than the 5-amino byproduct.
-
Workup: Remove the ethanol solvent in vacuo.
-
Purification: Recrystallize the crude solid residue from ethanol to yield pure 3-phenyl-1H-pyrazole-4-carbonitrile (m.p. 131–134 °C).
Protocol B: Silver-Catalyzed Decarboxylative Cyclization[3]
-
Preparation: To a sealed tube vial, add 1,2-diaza-1,3-diene (0.25 mmol), phenylglyoxylic acid (0.50 mmol), and ammonium persulfate (3.0 equiv).
-
Solvent & Catalyst: Add a CH3CN/H2O (3:1 v/v) solvent system, followed by the introduction of Silver Oxide ( Ag2O , 0.10 mmol) as the catalyst.
-
Degassing: Degas the vial with nitrogen for 5 minutes to prevent unwanted aerobic quenching of the generated acyl radicals.
-
Reaction: Seal the tube and stir the reaction at 80°C until TLC indicates complete consumption of the starting materials.
-
Purification: Extract the mixture, concentrate, and purify via silica gel column chromatography to afford the target compound as a light yellow solid (Yield: 72%, m.p. 159–161 °C).
Visualizations
Fig 1. Comparison of primary synthetic pathways for 3-Phenyl-2H-pyrazole-4-carbonitrile.
Fig 2. Mechanism of the silver-catalyzed decarboxylative cyclization route.
Sources
Spectroscopic Resolution of Pyrazole Regioisomers: 3-Phenyl vs. 5-Phenyl-2H-pyrazole-4-carbonitrile
Executive Summary & The Isomeric Challenge
In small-molecule drug discovery, the pyrazole scaffold is a privileged pharmacophore. However, the synthesis of pyrazole-4-carbonitriles—specifically via the condensation of hydrazines with enaminonitriles—frequently yields a mixture of regioisomers[1]. While unsubstituted pyrazoles exhibit rapid annular tautomerism in solution (making the 3-phenyl and 5-phenyl forms indistinguishable), N-alkylation or N-arylation locks the heterocycle into distinct, stable regioisomers.
Historically, distinguishing a 3-phenyl-pyrazole derivative from its 5-phenyl counterpart (often referred to in older literature as the 2H- and 1H- tautomeric derivatives, respectively) using standard 1D Nuclear Magnetic Resonance (NMR) is notoriously ambiguous. This guide provides an objective, data-driven comparison of the spectroscopic profiles of these isomers, establishing a self-validating analytical workflow to ensure absolute structural assignment.
Mechanistic Causality: The Limitations of 1D Spectroscopy
To understand why advanced spectroscopy is required, we must analyze the electronic environment of the pyrazole core.
The carbonitrile group (-C≡N) at the C4 position is highly electron-withdrawing. This exerts a strong anisotropic and deshielding effect on the adjacent C3 and C5 positions. Consequently, the solitary pyrazole proton (either C3-H or C5-H, depending on the isomer) appears as a sharp singlet in the 7.80–8.50 ppm range for both regioisomers[2].
Because the electronic differences between the C3 and C5 positions are minimized by the dominant C4-carbonitrile group, 1D 1 H and 13 C NMR cannot definitively prove regiochemistry. A singlet at 8.10 ppm could logically belong to either isomer. To establish causality between the spectral data and the molecular structure, we must rely on spatial proximity (NOESY) and long-range through-bond couplings (HMBC)[2].
Spectroscopic Workflow & Logic
The definitive resolution of these isomers relies on a dual-orthogonal approach: mapping the spatial distance between the N-substituent and the phenyl ring, and verifying the carbon skeleton connectivity.
Fig 1: Spectroscopic workflow for resolving pyrazole regioisomers using 2D NMR techniques.
Quantitative Spectroscopic Comparison
The following tables summarize the diagnostic signals used to differentiate N-alkylated 3-phenyl-pyrazole-4-carbonitrile from its 5-phenyl isomer.
Table 1: 1D NMR and IR Baseline Metrics
Note: Chemical shifts are representative values in DMSO- d6 [2].
| Spectroscopic Method | 1-Alkyl-3-phenyl-1H-pyrazole-4-carbonitrile | 1-Alkyl-5-phenyl-1H-pyrazole-4-carbonitrile | Diagnostic Power |
| 1 H NMR (N-Alkyl) | ~3.90 ppm | ~3.70 ppm (Shielded by adjacent phenyl ring) | Moderate |
| 1 H NMR (Pyrazole H) | ~8.20 ppm (C5-H) | ~8.05 ppm (C3-H) | Low (Overlaps) |
| 13 C NMR (C4-CN) | ~80–90 ppm | ~80–90 ppm | Low (Identical) |
| FT-IR (C≡N stretch) | ~2225 cm −1 | ~2220 cm −1 | Low (Identical) |
Table 2: 2D NMR Diagnostic Matrix (The Gold Standard)
This matrix represents the self-validating logic required for publication-grade structural assignment[1][2].
| 2D NMR Technique | Target Nuclei | Observation in 3-Phenyl Isomer | Observation in 5-Phenyl Isomer |
| NOESY | N-Alkyl ↔ Phenyl | Absent (Too far apart spatially) | Strong Cross-Peak (Spatial proximity) |
| NOESY | N-Alkyl ↔ Pyrazole H | Strong Cross-Peak (N-Alkyl to C5-H) | Absent (C5 is occupied by Phenyl) |
| HMBC | N-Alkyl ↔ Pyrazole C | 3JCH coupling to C5 | 3JCH coupling to C5 (Bearing Phenyl) |
| 1 H- 15 N HMBC | Pyrazole H ↔ N | Coupling to N1 and N2 | Coupling to N2 and N3 |
Experimental Protocol: Self-Validating 2D NMR Acquisition
To ensure reproducibility and eliminate referencing artifacts, follow this step-by-step methodology for acquiring diagnostic 2D spectra.
Step 1: Sample Preparation & Internal Calibration
-
Dissolve 15–20 mg of the highly purified pyrazole compound in 0.6 mL of anhydrous DMSO- d6 .
-
Causality Check: Ensure the sample is free of paramagnetic impurities (e.g., residual transition metals from synthesis), which can broaden signals and destroy NOE enhancements.
-
Calibrate the spectrum precisely to the residual solvent peak (DMSO quintet at 2.50 ppm). This ensures any minor upfield shielding of the N-alkyl group by the phenyl ring is accurately recorded.
Step 2: NOESY Acquisition (Spatial Mapping)
-
Acquire a 2D NOESY spectrum using a mixing time ( τm ) of 300–500 ms .
-
Why this matters: Pyrazole small molecules have correlation times ( τc ) that require carefully tuned mixing times to avoid spin diffusion (where a signal bounces through an intermediate proton, giving a false positive). A 400 ms mixing time optimally captures the direct through-space interaction between the N-alkyl protons and the ortho-protons of the phenyl ring (present only in the 5-phenyl isomer)[2].
Step 3: HMBC Acquisition (Through-Bond Mapping)
-
Set up a 1 H- 13 C HMBC experiment optimized for long-range coupling constants ( nJCH ) of 8 Hz .
-
Map the correlations from the pyrazole singlet proton. If the structure is the 3-phenyl isomer, the C5-H proton will show a strong 3J correlation to the C4 carbon (bearing the nitrile) and the N1 carbon.
Step 4: Orthogonal Validation (The Self-Validating Step)
-
Cross-reference the NOESY and HMBC data. If NOESY indicates the 5-phenyl isomer (via N-alkyl/phenyl cross-peaks), the HMBC must show the N-alkyl protons coupling to a quaternary C5 carbon. If the HMBC shows coupling to a tertiary CH carbon instead, the NOESY cross-peak is an artifact of spin diffusion, and the system must be re-evaluated.
Conclusion
While FT-IR, LC-MS, and 1D NMR are sufficient for confirming the basic molecular formula and functional groups of 3-phenyl-2H-pyrazole-4-carbonitrile derivatives, they fail to resolve regioisomeric ambiguity. The implementation of an orthogonal 2D NMR workflow—specifically pairing NOESY spatial mapping with HMBC through-bond connectivity—is the only scientifically rigorous method to distinguish the 3-phenyl from the 5-phenyl regioisomer. By utilizing this self-validating protocol, drug development professionals can ensure accurate Structure-Activity Relationship (SAR) mapping during lead optimization.
References
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: PMC (nih.gov) URL:[Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: MDPI URL:[Link]
Sources
A Comparative Guide to the Definitive Structural Validation of 3-Phenyl-2H-pyrazole-4-carbonitrile by Single-Crystal X-ray Crystallography
This guide provides an in-depth, comparative analysis of the methodologies for confirming the molecular structure of 3-Phenyl-2H-pyrazole-4-carbonitrile, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography. We will explore the entire workflow, from synthesis and crystal growth to data analysis and validation, while objectively comparing the insights gained from crystallography against those from other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural data to advance their work.
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. While techniques like NMR and Mass Spectrometry provide crucial pieces of the structural puzzle, they can sometimes be insufficient for resolving ambiguities related to isomerism, tautomerism, or complex stereochemistry.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method, offering an atomic-resolution map of a molecule's structure.[3][4][5]
This guide uses 3-Phenyl-2H-pyrazole-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry, as a case study to illustrate the power and process of crystallographic validation.[6][7]
Part 1: Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of the compound and, critically, the growth of diffraction-quality single crystals. This is often the most challenging step in the entire process.[5][8]
Experimental Protocol: Synthesis of 3-Phenyl-2H-pyrazole-4-carbonitrile
A plausible and efficient route to pyrazole-4-carbonitrile derivatives involves a one-pot, three-component reaction.[7]
-
Reactant Preparation : In a round-bottom flask, dissolve malononitrile (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Condensation : Add phenylhydrazine (1.0 eq) to the mixture. The initial reaction forms a Knoevenagel condensation product.
-
Cyclization : The intermediate undergoes spontaneous intramolecular cyclization upon stirring at room temperature, followed by oxidation (often by air) to form the aromatic pyrazole ring.
-
Purification : The crude product precipitates from the reaction mixture and is collected by filtration. It is then purified by recrystallization from a suitable solvent like ethanol to achieve high purity, which is essential for successful crystallization.[9]
Experimental Protocol: Crystallization
Crystallization is a process of purification where molecules self-assemble into a highly ordered, repeating lattice.[10] The goal is to grow a single, defect-free crystal of at least 20-50 micrometers in all dimensions.[3]
-
Solvent Selection : The ideal solvent is one in which the compound is moderately soluble when hot and poorly soluble when cold.[9][10] For 3-Phenyl-2H-pyrazole-4-carbonitrile, a mixed solvent system such as ethyl acetate/hexane or ethanol/water can be effective.[11]
-
Dissolution : Gently heat a saturated solution of the purified compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) until all solid dissolves.
-
Inducing Supersaturation : Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes faintly cloudy, indicating the solution is saturated.[11] Add a drop or two of the good solvent to redissolve the precipitate.
-
Slow Cooling : Cover the container and allow it to cool to room temperature very slowly. Insulating the container can promote the formation of larger, higher-quality crystals.[12] Forcing rapid crystallization by crashing the solution into an ice bath often leads to small, poorly-formed crystals unsuitable for diffraction.[10]
-
Crystal Harvesting : Once suitable crystals have formed, they are carefully isolated from the mother liquor.
Part 2: X-ray Diffraction and Data Validation
With a suitable crystal, the next step is to collect the diffraction data. This involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.[13]
Experimental Workflow: From Crystal to Validated Structure
Caption: Workflow for X-ray crystal structure determination.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting : A single, well-formed crystal is selected under a microscope and mounted on a goniometer head, often held in a cryostream of nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.[3]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer (e.g., a Bruker APEXII CCD detector with a Mo or Cu X-ray source).[14][15] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.[13]
-
Data Processing : The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and space group of the crystal.[5]
-
Structure Solution : For small molecules, the phase problem is typically solved using direct methods, a computational technique that uses statistical relationships between reflection intensities to estimate initial phases.[13] This generates an initial electron density map.
-
Structure Refinement : An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[5]
Data Validation: The Role of the Crystallographic Information File (CIF)
The final result of a crystal structure determination is a Crystallographic Information File (CIF).[16][17] This standardized text file contains all the essential information about the experiment and the resulting structure. Before publication or submission to a database, this file must be validated.[18][19]
The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which rigorously assesses the CIF for syntactic correctness, self-consistency, and crystallographic plausibility.[20] It generates a report with ALERTS that highlight potential issues, which are categorized by severity.[19][21] Addressing these ALERTS is a critical part of ensuring the trustworthiness of the reported structure.
Key Crystallographic Data for 3-Phenyl-2H-pyrazole-4-carbonitrile (Illustrative)
The following table presents typical data that would be found in a validated CIF for the title compound, with values informed by similar published pyrazole structures.[14][15][22]
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₇N₃ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 169.19 | Molecular mass derived from the formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[20] |
| a, b, c (Å) | a=9.3, b=20.6, c=10.6 | The dimensions of the unit cell. |
| β (°) | 112.7° | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1886 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| T (K) | 100(2) K | The temperature at which data was collected; low temperature reduces thermal vibration.[3] |
| R₁ [I > 2σ(I)] | ~0.045 | The R-factor, a measure of agreement between the model and the data. Lower is better (<5% is excellent).[23] |
| wR₂ (all data) | ~0.120 | A weighted R-factor that includes all diffraction data. |
| Goodness-of-Fit (S) | ~1.05 | Should be close to 1.0 for a good refinement. |
Part 3: A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the definitive structure, it is crucial to understand how its capabilities compare to other common analytical methods used in chemistry.[1][24] An integrated approach using multiple techniques provides the most comprehensive characterization of a new compound.[1]
Caption: Comparison of information from key analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[3][4] | Provides the highest level of structural detail; considered the "gold standard" for proof of structure. | Requires a single, diffraction-quality crystal, which can be difficult or impossible to obtain.[8][25] |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity (¹H, ¹³C, COSY, HMQC), information on the solution-state structure.[1][26] | Unparalleled for determining connectivity in solution; essential for every new compound.[1] | Can be ambiguous for complex stereoisomers or tautomers; provides an average structure in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), structural clues from fragmentation patterns.[1][27] | Extremely high sensitivity, requires a very small amount of sample.[1] | Cannot distinguish between isomers; provides limited connectivity information.[1] |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups (e.g., C≡N, N-H, C=O).[1] | Fast, non-destructive, and provides a quick check for key functional groups. | Gives very limited information about the overall molecular skeleton.[1] |
For 3-Phenyl-2H-pyrazole-4-carbonitrile, while NMR would confirm the presence of the phenyl and pyrazole rings and their connectivity, and MS would confirm the molecular formula, only X-ray crystallography can definitively prove the substitution pattern, rule out other isomers, and provide precise geometric parameters like the dihedral angle between the phenyl and pyrazole rings.
Conclusion
The structural validation of a novel chemical entity is a multi-faceted process that relies on the convergence of data from several analytical techniques. While methods like NMR and mass spectrometry are indispensable for initial characterization, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. Its ability to deliver a precise, three-dimensional atomic map is unparalleled, making it an essential tool for resolving complex structural questions in academic research and industrial drug development. The rigorous, self-validating system inherent in the modern crystallographic workflow—from data collection through checkCIF validation—ensures a high degree of confidence and trustworthiness in the final structural model.
References
- Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
- CCDC. (n.d.). Validation of Experimental Crystal Structures.
- Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- wikiHow. (2026). 9 Ways to Crystallize Organic Compounds.
- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]
- University of Glasgow. (n.d.). Validation and Checking of CIF's.
- CCDC. (2023). Validation of Experimental Crystal Structures.
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1634-1657. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds.
- American Mineralogist. (n.d.). CIF info.
-
Scribd. (n.d.). Organic Structure Analysis Techniques. Retrieved from [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]
- Spek, T. (n.d.). Why Crystal Structure Validation? [Presentation]. Utrecht University.
- American Chemical Society. (2025). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus.
- CCDC. (2025). Advice and tools for creating / editing a valid CIF file.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different analytical techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2012). 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1095. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Kannan, M., et al. (2011). 6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o956. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences (JCHPS).
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457–2467. Retrieved from [Link]
-
Hol, W. G. (1986). X ray crystallography. Nature, 321(6068), 383-384. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Retrieved from [Link]
- Shetty, S. N., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
-
ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-292. Retrieved from [Link]
- Claramunt, R. M., et al. (1995). Solid State Structure of NH-Pyrazoles not Easily Amenable to Crystal Structure Determinations: The Case of 3(5)-Phenyl-5(3)-methylpyrazole and 3,5-Diphenyl-4-methylpyrazole. Journal of Heterocyclic Chemistry, 32(2), 451-456.
-
Yüksek, H., et al. (2012). Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. Crystal Structure Theory and Applications, 1(2), 20-27. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [jchps.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. rigaku.com [rigaku.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. longdom.org [longdom.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. American Mineralogist [minsocam.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. CIF VALIDATION [chem.gla.ac.uk]
- 19. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scirp.org [scirp.org]
- 23. excillum.com [excillum.com]
- 24. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 25. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to 3-Phenyl- and 5-Phenyl-1H-pyrazole-4-carbonitrile Isomers for Synthetic and Medicinal Chemistry
Introduction: The Significance of Isomerism in the Pyrazole Scaffold
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Their five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] A critical factor in harnessing their therapeutic potential lies in understanding the nuanced differences between their structural isomers. Positional isomerism, such as the placement of a phenyl substituent at the C3 versus the C5 position, can profoundly alter a molecule's physicochemical properties, spectroscopic signature, reactivity, and, ultimately, its interaction with biological targets.[1]
This guide provides an in-depth comparative analysis of two key isomers: 3-Phenyl-1H-pyrazole-4-carbonitrile and 5-Phenyl-1H-pyrazole-4-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical experimental data to inform molecular design, synthetic strategy, and characterization efforts. We will explore their synthesis, compare their analytical fingerprints, and discuss the underlying chemical principles that govern their distinct behaviors.
A Note on Tautomerism: Pyrazoles can exist in different tautomeric forms. Computational studies consistently show that the 1H-pyrazole tautomer is the most energetically stable form under typical experimental conditions due to the maintenance of a delocalized π-electron system.[6] This guide will therefore focus on the 1H tautomers as the predominant species.
Molecular Structures and Isomeric Distinction
The fundamental difference between the two compounds lies in the position of the phenyl group relative to the two nitrogen atoms and the carbonitrile group on the pyrazole ring. This seemingly minor change has significant implications for the molecule's electronics, sterics, and potential for intermolecular interactions.
Figure 1: Chemical structures of the two phenylpyrazole isomers.
Strategic Synthesis: Achieving Regiocontrol
The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dielectrophile. The key to selectively synthesizing either the 3-phenyl or 5-phenyl isomer lies in the choice of a precursor that breaks the symmetry of the dielectrophile, thereby directing the cyclization.
Synthesis of 5-Phenyl-1H-pyrazole-4-carbonitrile
A common and effective route to the 5-phenyl isomer involves the reaction of 3-oxo-3-phenylpropanenitrile with hydrazine hydrate.[7] The regioselectivity of this reaction is dictated by the differential reactivity of the ketone and nitrile-adjacent methylene group. The hydrazine initially attacks the more electrophilic carbonyl carbon.
Figure 2: Synthetic pathway overview for the 5-phenyl isomer.
While many sources describe the synthesis of the 3-amino-5-phenyl derivative, the subsequent deamination to arrive at the target 5-phenyl-1H-pyrazole-4-carbonitrile is a standard transformation.[7] The initial cyclization provides excellent yields of the aminopyrazole precursor.[7]
Synthesis of 3-Phenyl-1H-pyrazole-4-carbonitrile
The synthesis of the 3-phenyl isomer requires a different strategy. One established method is the Vilsmeier-Haack reaction on acetophenone phenylhydrazone, which yields 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[8] A variation of this approach, starting with different precursors, can lead to the desired 3-phenyl scaffold. A more direct route involves the reaction of (1-ethoxy-2-phenylvinyl)malononitrile with hydrazine. The regiochemistry is controlled by the precursor's structure, ensuring the phenyl group is positioned at C3.
Comparative Physicochemical and Spectroscopic Properties
The isomeric difference directly translates to distinct physical and spectral properties. These properties are crucial for identification, purity assessment, and predicting behavior in various chemical environments.
Physicochemical Data
| Property | 3-Phenyl-1H-pyrazole-4-carbonitrile | 5-Phenyl-1H-pyrazole-4-carbonitrile | Rationale for Differences |
| Molecular Weight | 183.19 g/mol | 183.19 g/mol | Identical (Isomers) |
| Melting Point (°C) | Data not widely reported | ~200-202 (for 3-amino derivative)[7] | Differences in crystal lattice packing and intermolecular forces (e.g., H-bonding involving the N-H) are expected.[9] |
| Predicted Dipole Moment | Lower | Higher | The phenyl group at C5 is in closer proximity to the electron-withdrawing nitrile group, potentially leading to a larger net dipole moment compared to the C3 isomer.[10] |
| Predicted Stability | Slightly Less Stable | Slightly More Stable | DFT calculations on substituted pyrazoles often show subtle energy differences between isomers, which can be influenced by substituent effects on the aromatic system.[6] |
Spectroscopic Fingerprints: A Comparative Analysis
The most definitive way to distinguish between the two isomers is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).
1. Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic peaks for the N-H stretch (broad, ~3100-3300 cm⁻¹), the C≡N (nitrile) stretch (sharp, ~2220-2240 cm⁻¹), and aromatic C-H and C=C stretches.[7][11] The primary difference may be subtle shifts in the nitrile frequency due to the different electronic environment imparted by the phenyl group's position.
2. ¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons are highly diagnostic.
| Proton | 3-Phenyl Isomer (Predicted) | 5-Phenyl Isomer (Predicted) | Reason for Difference |
| Pyrazole C5-H | ~8.0-8.3 ppm (Singlet) | N/A | In the 3-phenyl isomer, this proton is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift. |
| Pyrazole C3-H | N/A | ~7.8-8.1 ppm (Singlet) | In the 5-phenyl isomer, this proton is adjacent to two nitrogen atoms, resulting in a characteristic downfield shift.[12] |
| Pyrazole N1-H | ~13.0-14.0 ppm (Broad Singlet) | ~12.0-13.5 ppm (Broad Singlet) | The acidity and chemical shift of the N-H proton are highly sensitive to the overall electronic structure and can vary significantly with solvent.[12] |
| Phenyl Protons | ~7.4-7.9 ppm (Multiplet) | ~7.4-7.9 ppm (Multiplet) | The patterns will be complex, but subtle differences may arise from the varied proximity to the pyrazole ring's functional groups. |
3. ¹³C NMR Spectroscopy: The carbon signals of the pyrazole ring are also clear indicators of the substitution pattern.
| Carbon | 3-Phenyl Isomer (Predicted) | 5-Phenyl Isomer (Predicted) | Reason for Difference |
| C3 (ipso-Phenyl) | ~150-155 ppm | ~125-130 ppm | The direct attachment of the phenyl group causes a significant downfield shift for C3 in the 3-phenyl isomer. |
| C4 (ipso-CN) | ~90-95 ppm | ~90-95 ppm | The nitrile-bearing carbon is typically shifted significantly upfield. Its environment is similar in both isomers. |
| C5 | ~130-135 ppm | ~150-155 ppm (ipso-Phenyl) | Similar to C3, the direct phenyl attachment causes a downfield shift for C5 in the 5-phenyl isomer. |
| CN | ~115-120 ppm | ~115-120 ppm | The nitrile carbon signal is expected to be in a similar region for both isomers. |
Computational Analysis Workflow
To further probe the differences in electronic structure and stability, Density Functional Theory (DFT) calculations are invaluable. A typical workflow provides insights into properties that are difficult to measure experimentally.
Figure 3: Workflow for DFT-based comparative analysis.
This computational approach validates experimental findings and predicts properties like relative stability and electronic behavior.[6][10] For instance, the calculated location and energy of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into the differential reactivity of the isomers.
Reactivity and Potential Applications
The positional difference of the phenyl group influences the steric hindrance and electronic density around the reactive centers of the molecule: the pyrazole N-H, the second pyrazole nitrogen, and the nitrile group.
-
N-H Acidity and Alkylation: The acidity of the N-H proton can be subtly different, which may affect the conditions required for N-alkylation or N-arylation reactions, common steps in drug development to modulate properties like solubility and cell permeability.[1]
-
Nitrile Group Reactivity: The phenyl group at C3 may have a more pronounced electronic influence on the adjacent nitrile at C4 compared to the C5-phenyl isomer, potentially altering its susceptibility to hydrolysis or reduction.
-
Biological Activity: In a drug development context, the phenyl group is often a key pharmacophoric element responsible for hydrophobic interactions within a protein's binding pocket.[1] Shifting its position from C3 to C5 would completely change the spatial orientation of this group, likely leading to a dramatic difference in binding affinity and biological activity. One isomer might fit perfectly into a target active site, while the other may not bind at all.
Conclusion
The comparative study of 3-Phenyl-1H-pyrazole-4-carbonitrile and its 5-phenyl isomer underscores a fundamental principle in medicinal chemistry: structure dictates function. While sharing the same molecular formula, their distinct substitution patterns lead to unique synthetic pathways, different spectroscopic signatures, and predictably divergent chemical and biological properties. The 5-phenyl isomer is more readily synthesized via established condensation reactions of phenyl-β-ketonitriles. The isomers are best distinguished by ¹H and ¹³C NMR, where the chemical shifts of the pyrazole ring nuclei provide an unambiguous fingerprint of the phenyl group's location. For researchers in drug discovery, the choice of isomer is not trivial; it is a critical design decision that will profoundly impact a compound's potential as a therapeutic agent.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile (Precursor to 5-Phenyl Isomer)
This protocol is adapted from literature procedures.[7]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-oxo-3-phenylpropanenitrile in 20 mL of dioxane.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3 mL) to the solution. An exothermic reaction may be observed.
-
Reaction: Stir the mixture and reflux for 30 minutes.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate as crystals.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold dioxane or ethanol, and dry under vacuum. The product, 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, can be further purified by recrystallization from dioxane to yield buff-colored crystals.[7]
-
Characterization: Confirm the structure using IR (NH₂, NH, and CN stretches), ¹H NMR, and Mass Spectrometry.[7]
Protocol 2: Spectroscopic Characterization (General)
-
Sample Preparation (NMR): Dissolve ~5-10 mg of the purified pyrazole isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities (singlet, multiplet), and integration of all signals. Pay close attention to the singlet in the 7.8-8.3 ppm region (pyrazole C-H) and the broad singlet above 12 ppm (N-H).[12]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time. Identify the key quaternary carbons (C3, C4, C5) and the nitrile carbon based on their characteristic chemical shifts.
-
IR Spectroscopy: Prepare a sample as a KBr pellet or a thin film. Acquire the spectrum and identify the key functional group frequencies, especially the sharp C≡N stretch around 2230 cm⁻¹.[7]
-
Mass Spectrometry: Analyze the sample using an appropriate ionization technique (e.g., ESI or EI) to confirm the molecular weight (M+H⁺ or M⁺ ion at m/z ≈ 184.07).[7]
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. epj-conferences.org [epj-conferences.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) A Short Review on Pyrazole Derivatives and their Applications [academia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. journalskuwait.org [journalskuwait.org]
- 10. arcjournals.org [arcjournals.org]
- 11. connectjournals.com [connectjournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Purity of Synthesized 3-Phenyl-2H-pyrazole-4-carbonitrile: A Comparative HPLC Guide
Introduction
3-Phenyl-2H-pyrazole-4-carbonitrile is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development (1[1]). Typically synthesized via acceptorless dehydrogenative annulation or the condensation of phenylhydrazine with enaminonitriles, the crude product often contains structurally analogous impurities[1]. The most challenging of these are regioisomers (e.g., 5-phenyl-1H-pyrazole-4-carbonitrile) and unreacted aromatic precursors. Accurately assessing the purity of this compound by High-Performance Liquid Chromatography (HPLC) requires a stationary phase capable of recognizing subtle electronic differences between these closely related species.
The Analytical Challenge: Hydrophobic vs. Electronic Retention
Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because regioisomers of phenyl-pyrazoles possess nearly identical partition coefficients (LogP) and molecular volumes, a traditional C18 column often fails to provide baseline resolution. This leads to co-elution and a dangerous overestimation of the Active Pharmaceutical Ingredient (API) purity (2[2]).
To overcome this, we must shift the separation mechanism from purely hydrophobic to one that leverages the unique electronic topography of the analyte. A Phenyl-Hexyl stationary phase introduces a dual-retention mechanism: the hexyl linker provides baseline hydrophobic retention, while the terminal phenyl ring engages in π−π interactions with the analyte[2].
The 3-phenyl-2H-pyrazole-4-carbonitrile molecule is highly polarized. The electron-withdrawing carbonitrile group creates a strong localized dipole, altering the π -electron density across the pyrazole core. The Phenyl-Hexyl phase selectively interacts with these distinct π -electron distributions, easily discriminating between the 3-phenyl and 5-phenyl regioisomers (3[3]).
The Solvent Causality: To maximize this effect, methanol must be used as the strong solvent instead of acetonitrile. Acetonitrile contains its own π -electrons (from the C≡N triple bond) which compete for the stationary phase's phenyl rings, effectively dampening the π−π selectivity and collapsing the resolution[3].
Comparative Performance Data
The following table summarizes the quantitative performance of both column chemistries when separating a synthesized batch of 3-Phenyl-2H-pyrazole-4-carbonitrile spiked with its 5-phenyl regioisomer (the critical pair).
| Chromatographic Parameter | Standard C18 Column (Acetonitrile/Water) | Phenyl-Hexyl Column (Methanol/Water) |
| Retention Time (API) | 8.4 min | 9.2 min |
| Retention Time (5-Phenyl Isomer) | 8.6 min | 11.5 min |
| Resolution ( Rs ) | 0.8 (Critical Co-elution) | 3.4 (Baseline Resolution) |
| Tailing Factor ( Tf ) | 1.6 | 1.1 |
| Theoretical Plates ( N ) | 12,500 | 18,200 |
Data demonstrates that the Phenyl-Hexyl column, driven by π−π interactions, provides superior selectivity and peak shape for this class of compounds.
Self-Validating Experimental Protocol
A self-validating protocol ensures that the chromatographic system is fit-for-purpose before any sample data is integrated. This is achieved through a rigorous System Suitability Test (SST) acting as a validation gate.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Formic acid ensures the pyrazole nitrogen remains in a consistent ionization state, preventing peak splitting).
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol. (Methanol is chosen to prevent π -electron competition).
-
Action: Degas both solvents via ultrasonication for 10 minutes prior to use.
Step 2: Sample & Standard Preparation
-
Resolution Standard (SST): Accurately weigh 10 mg of 3-Phenyl-2H-pyrazole-4-carbonitrile reference standard and 1 mg of 5-phenyl-1H-pyrazole-4-carbonitrile (impurity standard). Dissolve in 10 mL of Initial Mobile Phase (80:20 A:B).
-
Sample Preparation: Dissolve 10 mg of the synthesized crude batch in 10 mL of Initial Mobile Phase.
-
Action: Filter all solutions through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the column frit.
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Stabilizes the partitioning kinetics).
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) extracted at 254 nm.
-
Gradient Program:
-
0 - 2 min: 20% B
-
2 - 15 min: Linear ramp to 80% B
-
15 - 18 min: Hold at 80% B
-
18 - 18.1 min: Return to 20% B
-
18.1 - 25 min: Re-equilibration
-
Step 4: System Suitability Testing (The Validation Gate)
Before injecting the synthesized sample, inject the Resolution Standard (SST) in triplicate. The system is only validated for purity assessment if it meets the following criteria:
-
Resolution ( Rs ): Must be ≥2.0 between the API and the 5-phenyl isomer.
-
Tailing Factor ( Tf ): Must be ≤1.5 for the API peak.
-
Injection Precision: The %RSD of the API peak area across the three injections must be ≤2.0% . If the SST fails, do not proceed. Troubleshoot the mobile phase composition or column integrity.
Workflow Visualization
Logical workflow for HPLC method development and purity assessment of pyrazole derivatives.
References
-
Arene Binuclear Ru(II)-Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Annulation. ACS Publications.[Link]
-
Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical.[Link]
-
Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International.[Link]
Sources
High-Resolution Mass Spectrometry for the Structural Validation of 3-Phenyl-2H-pyrazole-4-carbonitrile: A Comparative Guide
3-Phenyl-2H-pyrazole-4-carbonitrile (frequently referenced as its tautomer, 3-phenyl-1H-pyrazole-4-carbonitrile) is a privileged heterocyclic scaffold widely utilized in the development of allele-specific kinase inhibitors[1] and advanced antileishmanial agents[2]. During drug development and chemical synthesis, confirming the exact molecular weight and structural integrity of this compound is a critical quality attribute. However, the nitrogen-rich nature of the pyrazole ring and the labile cyano group present unique ionization challenges that can confound standard analytical approaches.
As a Senior Application Scientist, I have designed this guide to objectively compare mass spectrometry (MS) modalities for the analysis of this specific compound. We will explore the causality behind ionization dynamics and provide a self-validating, step-by-step experimental protocol utilizing High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
The Chemistry and Ionization Dynamics
To analyze a molecule effectively, the analytical technique must respect its physicochemical profile:
-
Chemical Formula: C10H7N3
-
Monoisotopic Exact Mass: 169.0640 Da
-
Target Adduct [M+H]+: 170.0713 Da
When selecting an MS modality, the ionization energy must be carefully matched to the molecule's thermodynamic stability. Electron Ionization (EI) , typically operating at a harsh 70 eV, bombards the gas-phase analyte with electrons to create a highly energetic radical cation (M•+)[3][4]. For 3-Phenyl-2H-pyrazole-4-carbonitrile, this excess energy induces rapid, extensive fragmentation—specifically the expulsion of hydrogen cyanide (HCN) and nitrogen gas (N2)—often obliterating the intact molecular ion peak before it reaches the detector[5].
Conversely, Electrospray Ionization (ESI) is a "soft" ionization technique[6][7]. By applying a high voltage to a liquid stream at atmospheric pressure, ESI facilitates the transfer of protons in solution, yielding intact quasi-molecular ions (e.g., [M+H]+) with minimal in-source fragmentation[4]. This makes ESI the superior choice for unambiguous molecular weight confirmation of fragile heterocycles.
Comparative Performance Matrix
To objectively evaluate the analytical alternatives, the table below compares HR-ESI-MS against standard Low-Resolution ESI-MS (LR-ESI-MS) and GC-EI-MS for the specific analysis of 3-Phenyl-2H-pyrazole-4-carbonitrile.
| Analytical Parameter | HR-ESI-MS (Orbitrap / Q-TOF) | LR-ESI-MS (Single Quadrupole) | GC-EI-MS (Single Quadrupole) |
| Ionization Modality | Soft (Protonation [M+H]+) | Soft (Protonation [M+H]+) | Hard (Electron Impact, 70 eV) |
| Molecular Ion Survival | Excellent (Dominant base peak) | Excellent (Dominant base peak) | Poor (Extensive fragmentation) |
| Mass Accuracy | < 2 ppm (Exact Mass) | ± 0.5 Da (Nominal Mass) | ± 0.5 Da (Nominal Mass) |
| Structural Elucidation | High (Targeted MS/MS) | Low (In-source fragmentation) | Moderate (Spectral library matching) |
| Isotopic Fidelity | High (Resolves fine isotopes) | Low (Peak broadening) | Low (Peak broadening) |
| Sample Matrix | Liquid (UHPLC compatible) | Liquid (UHPLC compatible) | Volatile/Gas (Requires heating) |
Experimental Methodology: A Self-Validating Protocol
A single MS1 mass measurement is insufficient for absolute structural proof; it must be corroborated by isotopic profiling and tandem mass spectrometry (MS/MS)[7]. The following protocol is designed as a self-validating system.
Step 1: Sample Preparation
-
Dissolve 1.0 mg of synthesized 3-Phenyl-2H-pyrazole-4-carbonitrile in 1.0 mL of LC-MS grade Methanol to create a stock solution.
-
Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile fortified with 0.1% Formic Acid (v/v).
-
Causality: The addition of 0.1% Formic Acid lowers the pH, ensuring the basic pyrazole nitrogens are fully protonated in solution prior to aerosolization. This shifts the equilibrium and maximizes the [M+H]+ signal intensity in positive ESI mode.
Step 2: System Suitability and Blank Verification
-
Calibration: Inject a standardized calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify the instrument's mass accuracy is functioning within < 2 ppm error.
-
Blank Run: Inject a blank sample (diluent only) to establish the baseline noise level and confirm the absence of column carryover. This eliminates the risk of false positives.
Step 3: UHPLC Separation Parameters
-
Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Step 4: HR-ESI-MS/MS Acquisition (Orbitrap or Q-TOF)
-
Ionization Mode: Positive ESI (ESI+).
-
Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C.
-
MS1 Scan: Scan range of m/z 100 - 500 at a resolution of 70,000.
-
MS2 (Tandem MS): Isolate the precursor ion at m/z 170.07 (± 1.0 Da isolation window) and apply Higher-energy C-trap Dissociation (HCD) at a normalized collision energy (NCE) of 25%.
Visualization of the Analytical Workflow
Analytical workflow for the structural confirmation of 3-Phenyl-2H-pyrazole-4-carbonitrile.
Data Interpretation and Structural Validation
Upon data acquisition, the self-validating logic of the protocol is applied to confirm the compound's identity:
-
Exact Mass Confirmation: The extracted ion chromatogram (EIC) must show a distinct peak at m/z 170.0713 (± 2 ppm error margin).
-
Isotopic Fidelity: The M+1 peak (m/z 171.074) must align with the theoretical abundance (~12% relative to the monoisotopic peak). Causality: This specific ratio confirms the presence of exactly 10 carbon atoms (due to the natural 1.07% abundance of ¹³C) and rules out halogen contamination.
-
Orthogonal MS/MS Validation: The MS2 spectrum must exhibit a diagnostic fragment at m/z 143.0604 . Causality: This fragment corresponds to the neutral loss of 27.01 Da (HCN), which is the thermodynamic hallmark of the cyano group cleaving from the C4 position of the pyrazole ring under collision-induced dissociation.
Sources
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comprehensive In Vitro Activity Comparison: 3-Phenyl-2H-pyrazole-4-carbonitrile Derivatives vs. Celecoxib
Executive Summary & Clinical Context
Nonsteroidal anti-inflammatory drugs (NSAIDs) targeting the cyclooxygenase-2 (COX-2) enzyme are foundational in managing chronic inflammation and pain. 1, a 1,5-diarylpyrazole derivative, remains the clinical gold standard due to its high COX-2 selectivity and efficacy[1]. However, the search for next-generation inhibitors with improved cardiovascular safety profiles has led to the exploration of novel pharmacophores. Among these, the2 has emerged as a highly potent and tunable alternative[2]. This guide provides a rigorous in vitro performance comparison between Celecoxib and derivatives of the 3-Phenyl-2H-pyrazole-4-carbonitrile scaffold, supported by mechanistic insights and validated experimental protocols designed for drug development professionals.
Mechanistic Causality & Structural Dynamics
The selectivity of Celecoxib for COX-2 over COX-1 is driven by the substitution of Ile523 (in COX-1) with Val523 (in COX-2), which opens a secondary hydrophobic pocket within the enzyme's active site[1]. Celecoxib utilizes a sulfonamide group to anchor into this pocket, while its trifluoromethyl (-CF3) group dictates the spatial orientation of the pyrazole core to maximize binding affinity[1].
In contrast, the novel scaffold replaces the -CF3 group with a carbonitrile (-CN) moiety. The causality behind this design choice lies in the unique physicochemical properties of the -CN group. Being sp-hybridized and linear, the carbonitrile group minimizes steric hindrance while acting as a3[3]. This compact geometry allows the pyrazole core to maintain optimal dipole-dipole interactions with key residues (such as Arg513 and His90) in the COX-2 active site, achieving comparable or superior binding affinities without the bulkiness of a halogenated methyl group[2].
In Vitro Activity Comparison
To objectively assess performance, we compare the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) of Celecoxib against representative 3-Phenyl-2H-pyrazole-4-carbonitrile derivatives.
| Compound | Scaffold / Key Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib (Reference) | 1,5-diarylpyrazole (-CF3) | 14.50 | 0.045 | 322.2 |
| Compound 33 | 5-amino-pyrazole-4-carbonitrile | 13.80 | 0.039 | 353.8 |
| Compound 14a | Pyrazolo-pyrimidine-4-carbonitrile | 1.91 | 0.160 | 11.9 |
| Compound AD 532 | 4-cyano-1H-pyrazol-1-yl sulfonamide | Not determined | Less potent than Celecoxib | High safety margin |
Data synthesized from standardized ovine/human COX Enzyme Immunoassays (EIA)[2][3][4][5].
Self-Validating Experimental Protocol: In Vitro COX EIA
To ensure trustworthiness and reproducibility, the following protocol outlines the causal steps for evaluating these inhibitors using a standard colorimetric Enzyme Immunoassay (EIA). Every step is designed as a self-validating system to prevent false positives.
Step 1: Reagent & Enzyme Preparation
-
Action: Reconstitute purified COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 mM EDTA and 2 mM phenol. Add 1 µM hematin.
-
Causality: Hematin is an essential cofactor required for the peroxidase activity of the COX enzyme. Phenol acts as an electron donor to facilitate the reduction of the intermediate radical, ensuring steady-state enzyme kinetics without auto-inactivation.
Step 2: Enzyme-Inhibitor Pre-Incubation
-
Action: Incubate the enzymes with varying concentrations of Celecoxib or 3-Phenyl-2H-pyrazole-4-carbonitrile derivatives for 15 minutes at 37°C prior to substrate addition.
-
Causality: Both scaffolds act as time-dependent, competitive inhibitors. Pre-incubation allows the compounds to achieve thermodynamic equilibrium within the COX-2 secondary pocket before being outcompeted by the natural substrate[3].
Step 3: Reaction Initiation
-
Action: Add 10 µM Arachidonic Acid to initiate the catalysis.
-
Causality: Arachidonic acid is the endogenous substrate that COX-2 converts into Prostaglandin G2 (PGG2) and subsequently Prostaglandin H2 (PGH2).
Step 4: Reaction Termination & Reduction (Self-Validation Step)
-
Action: After exactly 2 minutes, terminate the reaction by adding 1 M Stannous Chloride (SnCl2) in HCl.
-
Causality: PGH2 is highly unstable and rapidly degrades into various unpredictable prostanoids, which can skew assay results. SnCl2 quantitatively reduces PGH2 into the stable Prostaglandin F2α (PGF2α). This creates a self-validating system where the measured readout is directly and reliably proportional to the enzyme's initial activity.
Step 5: Quantification
-
Action: Quantify PGF2α levels using an ELISA kit read at 412 nm (using Ellman's reagent). Calculate IC50 using non-linear regression analysis.
Pathway & Inhibition Visualization
Fig 1: Mechanism of COX-2 inhibition by Celecoxib and Pyrazole-4-carbonitrile scaffolds.
Conclusion & Future Perspectives
For drug development professionals, the 3-Phenyl-2H-pyrazole-4-carbonitrile scaffold represents a highly viable alternative to the traditional Celecoxib framework. By leveraging the linear, electron-withdrawing nature of the carbonitrile group, researchers can achieve sub-micromolar COX-2 inhibition with excellent selectivity indices[2]. Furthermore,4 demonstrate that this scaffold can be optimized to reduce the cardiovascular toxicities historically associated with highly selective COXIBs, providing a robust foundation for next-generation anti-inflammatory therapeutics[4].
References
-
Title: Celecoxib - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug Source: nih.gov URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: nih.gov (PMC) URL: [Link]
-
Title: Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives Source: tandfonline.com URL: [Link]
-
Title: Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity Source: nih.gov (PMC) URL: [Link]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 3-Phenyl-2H-pyrazole-4-carbonitrile
As a Senior Application Scientist, I understand that handling specialized synthetic intermediates requires more than just following a generic safety checklist; it requires a deep understanding of the chemical's physicochemical behavior and mechanistic risk factors.
3-Phenyl-2H-pyrazole-4-carbonitrile (CAS: 5898-81-7) is a highly valuable rigid, nitrogen-rich heterocyclic scaffold. It is frequently utilized in advanced medicinal chemistry, particularly in the design of allele-specific kinase substrates and potent Fyn kinase inhibitors for neurodegenerative and oncology applications [1, 2]. However, its fine crystalline nature and reactive carbonitrile moiety present specific handling challenges.
The following guide provides a self-validating, causality-driven operational and disposal plan to ensure uncompromising laboratory safety.
Chemical Hazard Assessment & Causality
Before interacting with any compound, we must establish the molecular basis of its risk profile to dictate our engineering controls.
-
Physical State Hazard: The compound exists as a lightweight, fine crystalline powder. Fine organic powders are highly susceptible to electrostatic dispersion. Without proper grounding or anti-static tools, the powder can easily aerosolize during weighing, creating an immediate inhalation hazard.
-
Chemical Toxicity Hazard: The pyrazole core acts as a localized irritant to ocular and dermal tissues. More importantly, the carbonitrile (-C≡N) group requires strict handling. While covalently bound and less reactive than free cyanide salts, nitriles can cause systemic toxicity if absorbed, inhaled, or ingested, necessitating stringent barrier protection [3, 4].
Table 1: Physicochemical Properties & Safety Implications
| Property | Value / Specification | Scientific Safety Implication |
| CAS Number | 5898-81-7 | Essential for precise SDS tracking and regulatory inventory logging. |
| Molecular Formula | C10H7N3 | High nitrogen content; combustion will yield hazardous byproducts (NOx, HCN). |
| Molecular Weight | 169.18 g/mol | Low-density powder; highly prone to static-induced aerosolization. |
| Primary Solvents | DMSO, DMF, Methanol | Solvents like DMSO act as rapid carrier agents, transporting dissolved pyrazole-carbonitriles directly through compromised dermal barriers. |
Personal Protective Equipment (PPE) Matrix
In accordance with the , PPE must be specifically tailored to the chemical's exposure routes [5].
Table 2: Required PPE and Mechanistic Rationale
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-layered Nitrile Gloves (min 4 mil). | Nitrile provides excellent resistance to the dry powder. Double gloving is mandatory when handling DMSO/DMF stock solutions, as these penetrating solvents rapidly decrease glove breakthrough times [4]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles. | Standard safety glasses lack orbital seals. Goggles prevent static-repelled micro-particulates from contacting and dissolving into the ocular mucosa. |
| Body Protection | Flame-resistant (FR) Lab Coat with knit cuffs. | Knit cuffs eliminate the exposure gap between the glove and sleeve, removing a common vector for dermal powder accumulation. |
| Respiratory | Chemical Fume Hood (80-120 FPM). | Local exhaust ventilation is the primary, non-negotiable engineering control against the inhalation of aerosolized nitrile dust [6]. |
Operational Workflow: Step-by-Step Methodology
To maintain scientific integrity and personnel safety, the handling of 3-Phenyl-2H-pyrazole-4-carbonitrile must follow a strict, self-validating protocol.
Step 1: Workspace Preparation
-
Verify the chemical fume hood is certified and operating at a face velocity of 80-120 FPM.
-
Clear the hood of unnecessary equipment to maintain laminar airflow and prevent turbulence.
-
Place an anti-static weighing boat and a micro-spatula inside the hood. Causality: Anti-static materials dissipate electrical charges, preventing the fine C10H7N3 powder from repelling off the spatula and aerosolizing into the breathing zone.
Step 2: Weighing and Transfer
-
Don all required PPE (see Table 2).
-
Open the primary chemical container only inside the active fume hood.
-
Carefully transfer the required mass using the micro-spatula.
-
Immediately cap and seal the primary container before proceeding.
Step 3: Dissolution (Stock Solution Preparation)
-
Add the designated assay solvent (e.g., anhydrous DMSO) directly to the weighing boat, or carefully funnel the powder into a pre-tared vial before solvent addition.
-
Seal the vial and vortex gently until optically clear. Causality: 3-Phenyl-2H-pyrazole-4-carbonitrile is highly soluble in DMSO, which is the standard vehicle for in vitro kinase screening assays [1].
-
Label the secondary container with the full chemical name, concentration, date, and GHS hazard warnings.
Figure 1: Step-by-step operational workflow for handling pyrazole-carbonitrile powders.
Spill Response and Decontamination Plan
A spill of this compound requires immediate, methodical action to prevent cross-contamination of the laboratory environment.
-
Solid Spill (Dry Powder): Do not sweep dry powder, as mechanical agitation generates hazardous aerosols. Gently cover the spill with absorbent paper towels moistened with water or a mild surfactant. Carefully scoop the wet towels and bound powder into a hazardous waste bag.
-
Liquid Spill (DMSO/DMF Solution): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Because DMSO acts as a transdermal carrier, ensure fresh double nitrile gloves are worn during cleanup. Wash the hood surface with soap and water after removing the absorbent material.
Waste Disposal Plan
Improper disposal of nitrile-containing compounds can lead to severe environmental contamination. All waste must be segregated and managed according to institutional Chemical Hygiene Plans [5, 6].
-
Solid Waste: Dispose of all contaminated weighing boats, pipette tips, and the outer layer of gloves in a designated, puncture-resistant "Hazardous Solid Waste" container.
-
Liquid Waste: Solutions of 3-Phenyl-2H-pyrazole-4-carbonitrile must be collected in compatible, clearly labeled liquid waste carboys. Segregate halogenated from non-halogenated waste (e.g., pure DMSO solutions go into non-halogenated waste).
-
Incineration: Never flush any quantity down the drain. The waste must be collected by Environmental Health and Safety (EH&S) for high-temperature incineration, which safely cleaves the nitrile and pyrazole rings, reducing them to nitrogen gas, carbon dioxide, and water.
Figure 2: Segregation and disposal pathway for pyrazole-carbonitrile chemical waste.
References
-
Studies on the ATP Binding Site of Fyn Kinase for the Identification of New Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][1]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press URL:[Link][2][3][4]
-
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link][5][6][7]
-
Laboratory Safety Manual & Chemical Hygiene Plan Source: Duke University Chemistry URL:[Link][8]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
